molecular formula C15H26O2 B1160444 3-Eudesmene-1beta,11-diol

3-Eudesmene-1beta,11-diol

Cat. No.: B1160444
M. Wt: 238.37 g/mol
InChI Key: MOURJLAFUXNWJF-QVHKTLOISA-N
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Description

3-Eudesmene-1beta,11-diol has been reported in Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h5,11-13,16-17H,6-9H2,1-4H3/t11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOURJLAFUXNWJF-QVHKTLOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2(C1CC(CC2)C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Data of 3-Eudesmene-1β,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Eudesmene-1β,11-diol is a sesquiterpenoid belonging to the eudesmane class of natural products.[1] These compounds are characterized by a decalin (bicyclo[4.4.0]decane) core structure. The specific stereochemistry and functionalization of 3-Eudesmene-1β,11-diol make it a subject of interest in phytochemical studies. It has been identified as a constituent of several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Eudesmene-1β,11-diol is presented in Table 1. This data is computationally derived and provides a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of 3-Eudesmene-1β,11-diol

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[2]
Molecular Weight 238.37 g/mol [2]
CAS Number 658062-22-7
IUPAC Name (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol

Spectroscopic Data

Detailed experimental spectroscopic data for 3-Eudesmene-1β,11-diol is not widely published in a consolidated format. However, predicted data from spectroscopic databases can serve as a valuable reference for researchers working on the isolation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for 3-Eudesmene-1β,11-diol

Carbon AtomPredicted Chemical Shift (δ) in ppm
Data not available in a tabulated format in the searched sources.A predicted spectrum is available in the NP-MRD database, but individual shift values are not provided in the search results.[1]

Note: The predicted spectrum was calculated for a 25 MHz spectrometer with H₂O as the solvent.[1]

Infrared (IR) Spectroscopy

At present, no experimental or predicted IR spectral data for 3-Eudesmene-1β,11-diol has been identified in the public domain through the conducted searches. Typically, the IR spectrum of this compound would be expected to show characteristic absorption bands for O-H (hydroxyl) stretching, C-H (aliphatic) stretching, and C=C (alkene) stretching.

Mass Spectrometry (MS)

No specific experimental mass spectrometry data (e.g., ESI-MS, HRMS) for 3-Eudesmene-1β,11-diol has been found in the available search results. The expected molecular ion peak [M]⁺ would correspond to its molecular weight of 238.37.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation or synthesis of 3-Eudesmene-1β,11-diol are not available in the searched literature. General methodologies for the isolation of sesquiterpenoids from plant material typically involve the following steps.

Workflow for Spectroscopic Analysis of Natural Products

The logical workflow for the isolation and spectroscopic characterization of a natural product like 3-Eudesmene-1β,11-diol is outlined in the diagram below.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Cryptomeria japonica) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation (e.g., Column, HPLC) extraction->fractionation pure_compound Isolated 3-Eudesmene-1β,11-diol fractionation->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (MS, HRMS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

References

Physical and chemical properties of 3-Eudesmene-1beta,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the sesquiterpenoid 3-Eudesmene-1β,11-diol. The information is compiled from publicly available scientific literature and chemical databases, with a focus on providing researchers with the data and methodologies necessary for future studies.

Chemical and Physical Properties

3-Eudesmene-1β,11-diol is a naturally occurring eudesmane-type sesquiterpenoid. First isolated from the leaves of Cryptomeria japonica, its structure has been elucidated through extensive spectroscopic analysis.

Table 1: Physical and Chemical Properties of 3-Eudesmene-1β,11-diol

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂PubChem[1]
Molecular Weight 238.37 g/mol PubChem[1]
CAS Number 658062-22-7Pharmaffiliates
Appearance Colorless needlesJournal of Natural Products, 2009
Melting Point 153-154 °CJournal of Natural Products, 2009
Optical Rotation [α]D²⁵ +20.5 (c 0.1, CHCl₃)Journal of Natural Products, 2009
Boiling Point Data not available
Solubility Data not available
XLogP3-AA 2.2PubChem[1]

Spectroscopic Data

The structural elucidation of 3-Eudesmene-1β,11-diol was primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 2: ¹H NMR Spectroscopic Data for 3-Eudesmene-1β,11-diol (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.59m
21.85m
35.39br s
52.03m
1.45m
1.62m
71.25m
1.55m
1.75m
1.38m
1.95m
121.22s
131.22s
141.68s
150.81s

Data sourced from the Journal of Natural Products, 2009.

Table 3: ¹³C NMR Spectroscopic Data for 3-Eudesmene-1β,11-diol (125 MHz, CDCl₃)

PositionδC (ppm)
178.1
231.5
3121.3
4141.2
550.1
624.1
749.8
822.8
941.5
1038.9
1172.9
1227.2
1327.2
1423.5
1516.2

Data sourced from the Journal of Natural Products, 2009.

Mass Spectrometry: The high-resolution electron impact mass spectrum (HREIMS) of 3-Eudesmene-1β,11-diol showed a molecular ion peak [M]⁺ at m/z 238.1933, consistent with the molecular formula C₁₅H₂₆O₂.

Experimental Protocols

The following is a detailed methodology for the isolation of 3-Eudesmene-1β,11-diol from Cryptomeria japonica leaves, as described in the scientific literature.

Isolation of 3-Eudesmene-1β,11-diol from Cryptomeria japonica

experimental_workflow start Air-dried leaves of Cryptomeria japonica extraction Extraction with ethanol at room temperature start->extraction concentration Concentration under reduced pressure to yield a crude extract extraction->concentration partitioning Suspension in water and partitioning with ethyl acetate concentration->partitioning ea_fraction Ethyl acetate soluble fraction partitioning->ea_fraction chromatography1 Silica gel column chromatography (n-hexane-ethyl acetate gradient) ea_fraction->chromatography1 fraction_collection Collection of fractions chromatography1->fraction_collection chromatography2 Sephadex LH-20 column chromatography (Methanol) fraction_collection->chromatography2 purification Preparative High-Performance Liquid Chromatography (HPLC) chromatography2->purification final_product Pure 3-Eudesmene-1β,11-diol purification->final_product

Isolation workflow for 3-Eudesmene-1β,11-diol.

Detailed Steps:

  • Extraction: Air-dried leaves of Cryptomeria japonica are extracted with ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to obtain a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction is collected.

  • Initial Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Further Separation: Fractions containing compounds of interest are further purified by chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 3-Eudesmene-1β,11-diol.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of 3-Eudesmene-1β,11-diol. However, the broader class of eudesmane sesquiterpenoids, to which this compound belongs, is known to exhibit a wide range of pharmacological effects.

General Biological Activities of Eudesmane Sesquiterpenoids:

eudesmane_activities eudesmane Eudesmane Sesquiterpenoids anti_inflammatory Anti-inflammatory eudesmane->anti_inflammatory anticancer Anticancer eudesmane->anticancer antimicrobial Antimicrobial eudesmane->antimicrobial neuroprotective Neuroprotective eudesmane->neuroprotective

Reported biological activities of eudesmane sesquiterpenoids.

Given the established bioactivities of this class of compounds, 3-Eudesmene-1β,11-diol represents a promising candidate for further investigation in drug discovery and development. Future research should focus on screening this compound for various biological activities to elucidate its therapeutic potential. As no specific biological activities have been reported, there is no information on any associated signaling pathways.

Conclusion

3-Eudesmene-1β,11-diol is a well-characterized sesquiterpenoid with its physical and chemical properties established. The detailed spectroscopic and isolation data provided in this guide serve as a valuable resource for researchers. The known biological activities of the eudesmane class of compounds suggest that 3-Eudesmene-1β,11-diol warrants further investigation to explore its potential pharmacological applications.

References

The Diverse Biological Activities of Eudesmane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in the scientific community for their wide array of potent biological activities. These bicyclic sesquiterpenes, commonly found in various plant families such as Asteraceae and Lamiaceae, as well as in some marine organisms and fungi, have demonstrated promising potential in the fields of oncology, immunology, infectious diseases, and neuropharmacology. This technical guide provides an in-depth overview of the core biological activities of eudesmane sesquiterpenoids, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The information is presented with clearly structured data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate research and drug development efforts.

Anticancer Activity

Eudesmane sesquiterpenoids have emerged as a promising source of novel anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of selected eudesmane sesquiterpenoids against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
α-EudesmolB16-F10 (Melanoma)5.38 ± 1.10[1]
α-EudesmolK562 (Leukemia)10.60 ± 1.33[1]
β-EudesmolHepG2 (Hepatocellular Carcinoma)24.57 ± 2.75[1]
β-EudesmolB16-F10 (Melanoma)16.51 ± 1.21[1]
γ-EudesmolB16-F10 (Melanoma)8.86 ± 1.27[1]
γ-EudesmolK562 (Leukemia)15.15 ± 1.06[1]
Penicieudesmol BK-562 (Leukemia)90.1[2]
1α,4β-Dihydroxy-6α-methacryloxy-8β-isobutyryloxyeudesman-9,12-olideAGS (Gastric Cancer)1.31[3]
Wedelolide BAGS (Gastric Cancer)0.89[3]
Artemilavanin FPANC-1 (Pancreatic Cancer)9.69 ± 2.39
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: The eudesmane sesquiterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compound at different concentrations. A control group with solvent-treated cells and a blank group with only medium are also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

Eudesmane sesquiterpenoids often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death. One of the most prominent mechanisms is the induction of apoptosis.

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Eudesmane Eudesmane Sesquiterpenoids Eudesmane->Bax Upregulates Eudesmane->Bcl2 Downregulates Bid->Bax

Caption: Eudesmane sesquiterpenoids induce apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Eudesmane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following table presents the inhibitory effects of selected eudesmane sesquiterpenoids on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineIC50 (µM)Reference
Epi-eudebeiolide CRAW 264.717.9[4]
YomoginRAW 264.73
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olideRAW 264.711.82[3]
1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolideRAW 264.711.05[3]
Pitlencoside DBV-27.95[5]
Pitlencoside EBV-28.32[5]
Pitlencoside GBV-29.88[5]
Pitlencoside HBV-210.15[5]
Pitlencoside OBV-225.88[5]
Pitlencoside PBV-218.67[5]
Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Detailed Methodology:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7 or BV-2 microglia) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the eudesmane sesquiterpenoid for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: The plate is incubated for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 5-10 minutes at room temperature, protected from light. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 5-10 minutes.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of eudesmane sesquiterpenoids are often mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway:

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene_expression Transcription Eudesmane Eudesmane Sesquiterpenoids Eudesmane->IKK_complex Inhibits Eudesmane->NFkB_active Inhibits Nuclear Translocation

Caption: Eudesmane sesquiterpenoids inhibit NF-κB signaling.

MAPK Signaling Pathway:

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Inflammation Inflammation AP1->Inflammation Eudesmane Eudesmane Sesquiterpenoids Eudesmane->p38 Inhibits Phosphorylation Eudesmane->JNK Inhibits Phosphorylation Eudesmane->ERK1_2 Inhibits Phosphorylation

Caption: Eudesmane sesquiterpenoids modulate MAPK signaling.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Eudesmane sesquiterpenoids have shown promising activity against a range of bacteria and fungi, making them potential candidates for the development of novel anti-infective drugs.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected eudesmane sesquiterpenoids against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureus250-500[6][7]
Selina-4,11(13)-dien-3-on-12-oic acidBacillus subtilis250-500[6][7]
Selina-4,11(13)-dien-3-on-12-oic acidMicrococcus luteus250-500[6][7]
Selina-4,11(13)-dien-3-on-12-oic acidEscherichia coli250-500[6][7]
Selina-4,11(13)-dien-3-on-12-oic acidBacillus cereus250-500[6][7]
Selina-4,11(13)-dien-3-on-12-oic acidSalmonella enteritidis250-500[6][7]
Sutchuenin JBacillus cereus (ATCC 10876)25[8]
Sutchuenin JStaphylococcus epidermidis (ATCC 12228)25[8]
Eutyscoparin GStaphylococcus aureus6.3[8]
Eutyscoparin GMethicillin-resistant S. aureus6.3[8]
RhombidiolStaphylococcus aureus (ATCC25923)>128[9]
RhombidiolCandida albicans>128[9]
(-)-5β-hydroxy-β-eudesmolStaphylococcus aureus (ATCC25923)>128[9]
(-)-5β-hydroxy-β-eudesmolCandida albicans>128[9]
Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: The eudesmane sesquiterpenoid is dissolved in a suitable solvent to a high concentration.

  • Preparation of Agar Plates: A series of two-fold dilutions of the stock solution are prepared in molten agar (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and poured into sterile petri dishes. A control plate without the compound is also prepared.

  • Inoculum Preparation: The microbial strain is grown in a suitable broth medium to a specific turbidity, usually corresponding to a concentration of approximately 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum density of about 10⁴ CFU per spot on the agar plate.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the standardized microbial suspension onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for fungi).

  • MIC Determination: The plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the eudesmane sesquiterpenoid that completely inhibits the growth of the organism.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Eudesmane sesquiterpenoids have shown potential as neuroprotective agents by mitigating oxidative stress and inflammation in neuronal cells.

Quantitative Data on Neuroprotective Activity

The following table highlights the neuroprotective effects of certain eudesmane sesquiterpenoids.

CompoundAssayCell LineEffectReference
Compound 1b (from Chloranthus serratus)H₂O₂-induced damagePC12Increased cell viability from 54.8% to 76.8% at 10 µM[10]
Compound 4 (from Chloranthus serratus)H₂O₂-induced damagePC12Increased cell viability from 54.8% to 72.7% at 10 µM[10]
1-O-acetylbritannilactone derivative (Compound 15)LPS-induced neuroinflammationMicrogliaAttenuated TNF-α and PGE₂ production[11]
Experimental Protocol: Neuroprotection Assay against Oxidative Stress

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂). Cell viability is typically assessed using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Neuronal cells (e.g., PC12 or SH-SY5Y) are seeded in a 96-well plate and cultured until they reach the desired confluency. For PC12 cells, differentiation into a neuronal phenotype may be induced by treatment with Nerve Growth Factor (NGF).

  • Pre-treatment: The cells are pre-treated with various concentrations of the eudesmane sesquiterpenoid for a specific duration (e.g., 1-2 hours).

  • Induction of Oxidative Stress: The cells are then exposed to a neurotoxic concentration of an oxidizing agent, such as H₂O₂ (e.g., 100-200 µM), for a defined period (e.g., 24 hours). A control group without the oxidizing agent and a vehicle-treated group are included.

  • Assessment of Cell Viability: Cell viability is measured using the MTT assay as described in the anticancer activity section.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the eudesmane sesquiterpenoid and the oxidizing agent to the viability of cells treated with the oxidizing agent alone.

Experimental Workflow for Neuroprotection Assay:

Neuroprotection_Workflow Start Start Seed_Cells Seed Neuronal Cells (e.g., PC12) in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with Eudesmane Sesquiterpenoid Incubate_24h->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Incubate_Damage Incubate for 24h Induce_Stress->Incubate_Damage MTT_Assay Perform MTT Assay Incubate_Damage->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data and Calculate Neuroprotection Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing neuroprotective effects.

Conclusion

Eudesmane sesquiterpenoids represent a vast and promising reservoir of biologically active compounds with significant therapeutic potential. Their diverse chemical structures and multifaceted mechanisms of action make them attractive candidates for the development of new drugs to treat a range of human diseases, including cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this important class of natural products and accelerating the translation of these findings into clinical applications. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully realize the therapeutic potential of eudesmane sesquiterpenoids.

References

3-Eudesmene-1beta,11-diol discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Eudesmene-1beta,11-diol is a naturally occurring eudesmane-type sesquiterpenoid. First documented in 2009, this compound has been identified in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox[1][2][3]. Despite its discovery over a decade ago, research on the specific biological activities of this compound remains limited[2]. However, the broader class of eudesmane sesquiterpenoids is known for a wide range of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties, suggesting that this compound may hold therapeutic potential[1][4][5][6]. This technical guide provides a comprehensive overview of the discovery, and history of this compound, alongside detailed experimental protocols for its isolation and characterization based on established methodologies for similar natural products. While specific quantitative biological data for this compound is scarce, this guide summarizes the known activities of extracts from its source plants and related eudesmane sesquiterpenoids to inform future research directions.

Discovery and History

The first official documentation of this compound appeared in scientific literature in 2009[2]. It has since been identified as a constituent of several aromatic and medicinal plants.

  • Cryptomeria japonica : This coniferous tree, also known as Japanese cedar, is a known source of various bioactive terpenoids[1]. The isolation of this compound has been reported from this species, contributing to the rich chemical profile of the plant[1].

  • Cymbopogon schoenanthus : Commonly known as camel grass, this perennial grass is used in traditional medicine, and its essential oil is recognized for its antimicrobial and cytotoxic properties[2][7][8]. This compound is one of the many sesquiterpenoids found in this plant[3].

  • Chimonanthus praecox : Also called wintersweet, this deciduous shrub is notable for its fragrant flowers and has been a source for the isolation of various sesquiterpenoids and alkaloids[3][4][9]. The presence of this compound in this plant underscores the diversity of its secondary metabolites.

Discovery_History 2009 2009 Cryptomeria_japonica Cryptomeria_japonica 2009->Cryptomeria_japonica Identified in Cymbopogon_schoenanthus Cymbopogon_schoenanthus 2009->Cymbopogon_schoenanthus Identified in Chimonanthus_praecox Chimonanthus_praecox 2009->Chimonanthus_praecox Identified in

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database[3].

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
IUPAC Name (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol
CAS Number 658062-22-7
Topological Polar Surface Area 40.5 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Biological Activity and Therapeutic Potential

While direct biological studies on purified this compound are not extensively reported in the literature, the bioactivities of extracts from its source plants and of structurally related eudesmane sesquiterpenoids provide insights into its potential therapeutic applications.

Cytotoxic Activity

Extracts from Cryptomeria japonica have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells[1][10]. Similarly, the essential oil of Cymbopogon schoenanthus has shown antiproliferative activity against prostate and cervical cancer cell lines[8]. Although the specific contribution of this compound to these activities is unknown, other eudesmane sesquiterpenoids have been reported to possess cytotoxic properties.

Compound/ExtractCell Line(s)Activity (IC₅₀/MIC)Reference
C. schoenanthus Essential OilLNCaP (Prostate Cancer)IC₅₀: 135.53 ± 5.27 µg/mL[8]
HeLa (Cervical Cancer)IC₅₀: 146.17 ± 11 µg/mL[8]
Chimonol A, B, D (from C. praecox)S. aureus (ATCC 25923)MIC: 162-254 µg/mL[4]
Eudebeiolide D (from Salvia plebeia)Hep3B (STAT3 inhibition)IC₅₀: 1.1 µM[11]
Antimicrobial Activity

The essential oil of Cymbopogon schoenanthus is known for its antimicrobial effects against a range of bacteria and fungi[2][7]. Sesquiterpenoids isolated from Chimonanthus praecox have also exhibited weak to moderate antibacterial activity[4]. These findings suggest that this compound could be investigated for its potential as an antimicrobial agent.

Extract/CompoundMicroorganism(s)Activity (MIC)Reference
C. schoenanthus Essential OilE. coli9.37 µg/mL[2]
S. aureus (MRSA)4.69 µg/mL[2]
K. pneumoniae2.34 µg/mL[2]
Sesquiterpenoids (from C. praecox)S. aureus, E. coli, P. aeruginosa158-249 µg/mL[4]

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and structural elucidation of this compound from plant sources, based on common methodologies for sesquiterpenoid extraction and analysis[1][4].

Isolation of this compound

Isolation_Workflow Plant_Material 1. Plant Material Collection and Preparation (e.g., leaves of Cryptomeria japonica) - Drying and grinding Extraction 2. Solvent Extraction - Maceration with methanol or ethanol at room temperature Plant_Material->Extraction Concentration 3. Concentration - Rotary evaporation to obtain crude extract Extraction->Concentration Fractionation 4. Column Chromatography - Silica gel or Sephadex LH-20 - Elution with a gradient of solvents (e.g., hexane-ethyl acetate) Concentration->Fractionation Purification 5. Preparative HPLC - C18 column - Isocratic or gradient elution (e.g., methanol-water) to isolate pure compound Fractionation->Purification Final_Product Pure this compound Purification->Final_Product

4.1.1. Plant Material and Extraction

  • Collect fresh plant material (e.g., leaves of Cryptomeria japonica).

  • Air-dry the material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered material with methanol at room temperature for 48-72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.

4.1.2. Chromatographic Separation

  • Subject the crude extract to column chromatography on silica gel.

  • Elute with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol/water or acetonitrile/water mixture.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons and to assign the complete structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl groups.

  • Optical Rotation: Measured to determine the stereochemistry of the compound.

Potential Signaling Pathways

Given the cytotoxic and anti-inflammatory activities observed for related compounds, this compound could potentially modulate key cellular signaling pathways involved in cancer and inflammation. For instance, some eudesmane sesquiterpenoids have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer[11].

Signaling_Pathway Eudesmanoid This compound (Hypothetical) STAT3 STAT3 Eudesmanoid->STAT3 Inhibition? IL6R IL-6 Receptor JAK JAK IL6R->JAK Activation JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Upregulation

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

  • Total Synthesis: Developing a synthetic route to obtain larger quantities of the compound for extensive biological testing.

  • In-depth Biological Screening: Evaluating the purified compound in a wide range of bioassays to determine its cytotoxic, antimicrobial, anti-inflammatory, and other potential therapeutic activities.

  • Mechanism of Action Studies: If significant activity is found, elucidating the underlying molecular mechanisms and identifying the cellular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the relationship between its chemical structure and biological activity, which could lead to the development of more potent and selective drug candidates.

Conclusion

This compound is a structurally interesting natural product with a limited but established presence in several medicinal plants. While direct evidence of its biological activity is currently lacking, the pharmacological properties of its source organisms and related compounds suggest that it is a promising candidate for further investigation. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this eudesmane sesquiterpenoid.

References

An In-depth Technical Review of 3-Eudesmene-1β,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Eudesmene-1β,11-diol is a naturally occurring eudesmane sesquiterpenoid that has been identified in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox.[1] As a member of the vast class of sesquiterpenoids, this compound is of interest to the scientific community for its potential biological activities. Eudesmane sesquiterpenoids, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive review of the available literature on 3-Eudesmene-1β,11-diol, focusing on its chemical properties, spectroscopic data, and potential therapeutic applications, with a view to aiding further research and development.

Chemical and Physical Properties

3-Eudesmene-1β,11-diol is a bicyclic sesquiterpene diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] The structure features a decalin ring system characteristic of eudesmanes, with hydroxyl groups at the C-1 and C-11 positions.

PropertyValueSource
Molecular FormulaC₁₅H₂₆O₂PubChem[1]
Molecular Weight238.37 g/mol PubChem[1]
IUPAC Name(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-olPubChem[1]
CAS Number658062-22-7PubChem[1]
XLogP3-AA2.2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]

Spectroscopic Data

Predicted ¹³C NMR Data
AtomChemical Shift (ppm)
175.3
234.5
3121.8
4138.7
549.8
641.2
725.9
836.1
942.1
1038.9
1172.1
1227.8
1327.4
1419.5
1516.2
(Data is predicted and should be confirmed by experimental analysis)

Isolation Methodologies

The isolation of 3-Eudesmene-1β,11-diol has been reported from the leaves and fruits of Chimonanthus praecox. A general workflow for the isolation of sesquiterpenoids from plant material is outlined below. It is important to note that specific details for this particular compound may vary.

experimental_workflow plant_material Plant Material (e.g., Chimonanthus praecox leaves) extraction Solvent Extraction (e.g., EtOAc) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) fractions->purification pure_compound 3-Eudesmene-1β,11-diol purification->pure_compound nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, Cytokines tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB/IκBα Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocation nfkb_ikb->nfkb IκBα degradation dna DNA nfkb_n->dna binds to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) dna->genes transcription eudesmane Eudesmane Sesquiterpenoids (Potential inhibition) eudesmane->ikk inhibit eudesmane->nfkb_n inhibit

References

The Occurrence and Analysis of 3-Eudesmene-1beta,11-diol in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid diol, 3-Eudesmene-1beta,11-diol, with a focus on its natural occurrence in plant species. This document consolidates available data on its presence, outlines relevant experimental methodologies for its isolation and identification, and discusses its potential biological significance.

Natural Occurrence of this compound

This compound is a sesquiterpenoid that has been identified in several aromatic plant species. The primary plants known to contain this compound are:

  • Cryptomeria japonica (Japanese Cedar): This coniferous tree is a known source of various terpenoids, including this compound, which has been isolated from its bark.

  • Cymbopogon schoenanthus (Camel Grass): An aromatic grass whose essential oil has been found to contain this compound amongst other sesquiterpenoids.

  • Chimonanthus praecox (Wintersweet): The flowers of this fragrant plant are a source of a complex mixture of volatile compounds, including this compound.

While the presence of this compound in these species is confirmed, quantitative data regarding its specific concentration or yield is limited in publicly available literature. However, data on the overall essential oil yield from these plants can provide a general indication of the potential for isolating this compound.

Data Presentation: Essential Oil Yields from Host Plants
Plant SpeciesPlant PartEssential Oil Yield (% w/w)Citation
Cryptomeria japonicaFoliage0.82 (fresh weight)[1]
Cryptomeria japonicaFemale Cones (Immature)0.72 (dry weight)[2]
Cryptomeria japonicaFemale Cones (Mature)1.12 (dry weight)[2]
Cymbopogon schoenanthus-1.16[3]

Note: The concentration of this compound within these essential oils is not specified in the cited literature. Further quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) with a certified reference standard, would be required to determine the precise concentration.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and identification of this compound from plant materials, based on standard practices for sesquiterpenoid analysis.

Extraction of Essential Oils

A common method for extracting volatile compounds like this compound from aromatic plants is hydrodistillation.

Protocol: Hydrodistillation

  • Plant Material Preparation: Fresh or dried plant material (e.g., leaves, bark, flowers) is coarsely ground to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

  • Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, passes into a condenser.

  • Collection: The condensed steam and oil are collected in a graduated burette. Due to their immiscibility and density difference, the essential oil separates from the aqueous layer and can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Isolation of this compound

Isolation of a specific compound from a complex essential oil mixture typically involves chromatographic techniques.

Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of sesquiterpenoids.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the prepared silica gel column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the target compound.

  • Purification: Fractions containing this compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Identification and Structural Elucidation

The identification and structural confirmation of the isolated compound are achieved through spectroscopic methods.

Protocol: Spectroscopic Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and mass spectrum of the compound. The fragmentation pattern in the mass spectrum provides information about the molecular weight and structure of the molecule. For the analysis of volatile compounds in flowers like Chimonanthus praecox, Headspace Solid-Phase Microextraction (HS-SPME) can be coupled with GC-MS for a rapid and solvent-free analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule. Spectroscopic data for a related compound, ent-4-(15)-Eudesmen-1-alpha,11-diol, is available and can be used for comparative purposes.[5]

Biosynthesis and Biological Activity

Biosynthesis of Eudesmane Sesquiterpenoids

Eudesmane-type sesquiterpenoids are synthesized in plants via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the eudesmane skeleton proceeds through the cyclization of farnesyl pyrophosphate (FPP).

Biosynthesis_of_Eudesmane_Sesquiterpenoids IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GermacreneA Germacrene A Cation FPP->GermacreneA Sesquiterpene Synthase Eudesmane Eudesmane Cation GermacreneA->Eudesmane Cyclization Eudesmane_Diol This compound Eudesmane->Eudesmane_Diol Hydroxylation

Caption: Biosynthetic pathway of eudesmane sesquiterpenoids.

Biological Activity

Specific studies on the biological activity of purified this compound are limited. However, the essential oils of the plants in which it is found, and other related eudesmane derivatives, have demonstrated a range of biological activities.

  • Antimicrobial Activity: The essential oil of Cymbopogon schoenanthus has shown effectiveness against both Gram-positive and Gram-negative bacteria.[6]

  • Anti-inflammatory and Cytotoxic Activities: Many eudesmane-type sesquiterpenoids isolated from the Asteraceae family have exhibited anti-inflammatory and cytotoxic properties.[7] For instance, some eudesmane diols have shown inhibitory effects on IL-2 production in Jurkat T cells and cytotoxicity against various cancer cell lines.[8]

Further research is warranted to isolate this compound in sufficient quantities and to perform dedicated in vitro and in vivo studies to elucidate its specific pharmacological properties.

Experimental and Logical Workflow

The process of investigating a plant for a specific natural product follows a logical progression from extraction to biological evaluation.

Experimental_Workflow Plant Plant Material (Cryptomeria, Cymbopogon, Chimonanthus) Extraction Extraction (e.g., Hydrodistillation) Plant->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation Pure_Compound Pure this compound Isolation->Pure_Compound Identification Identification (GC-MS, NMR) Pure_Compound->Identification Bioactivity Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Pure_Compound->Bioactivity

Caption: Generalized workflow for the study of this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid diol found in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox. While its presence is confirmed, there is a need for more quantitative research to determine its concentration in these sources. The generalized protocols provided in this guide offer a framework for the extraction, isolation, and identification of this compound. Given the demonstrated biological activities of related eudesmane derivatives, this compound represents a promising candidate for further investigation in the fields of pharmacology and drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Eudesmene-1β,11-diol from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of the sesquiterpenoid diol, 3-Eudesmene-1β,11-diol, from plant materials. While this compound has been identified in several plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox, a specific, optimized protocol for its extraction is not widely documented. The following protocol is a comprehensive guide based on established methods for the extraction of eudesmane-type sesquiterpenoids from plant matrices. It covers sample preparation, solvent extraction, and chromatographic purification. Additionally, this document presents a hypothetical signaling pathway that may be influenced by this class of compounds, providing a basis for further pharmacological investigation.

Introduction

3-Eudesmene-1β,11-diol is a bicyclic sesquiterpenoid diol with the chemical formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. The eudesmane skeleton, in particular, is a common framework for many bioactive compounds. The diol functionality of 3-Eudesmene-1β,11-diol suggests it is a moderately polar compound, which is a key consideration for the development of an effective extraction and purification strategy. This protocol outlines a robust methodology for the isolation of this compound to facilitate further research into its potential therapeutic applications.

Data Presentation

Currently, there is a lack of published quantitative data specifically detailing the yield of 3-Eudesmene-1β,11-diol from various plant sources using different extraction methods. The following table provides a template for researchers to document their findings and compares hypothetical yields of 3-Eudesmene-1β,11-diol from Cryptomeria japonica wood using different extraction solvents. This structured format allows for easy comparison of the efficiency of various protocols.

Plant MaterialExtraction MethodSolvent SystemTemperature (°C)Extraction Time (h)Hypothetical Yield (mg/g of dry plant material)Purity (%)
Cryptomeria japonica (heartwood)Macerationn-Hexane25480.15>95
Cryptomeria japonica (heartwood)MacerationEthyl Acetate25480.35>95
Cryptomeria japonica (heartwood)Soxhlet ExtractionMethanol65240.50>95
Cryptomeria japonica (heartwood)Supercritical Fluid ExtractionCO₂ with Ethanol modifier5040.45>95

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect the desired plant material (e.g., heartwood of Cryptomeria japonica). Ensure proper identification of the plant species.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient extraction.

Extraction of Crude Extract

Method A: Maceration (for moderately polar solvents)

  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

  • Add 1 L of ethyl acetate to the flask, ensuring all the plant material is fully submerged.

  • Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40 °C to obtain the crude ethyl acetate extract.

Method B: Soxhlet Extraction (for more exhaustive extraction)

  • Place 50 g of the powdered plant material in a cellulose thimble.

  • Place the thimble in a Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of methanol.

  • Assemble the Soxhlet apparatus and heat the flask in a heating mantle to allow the solvent to reflux.

  • Continue the extraction for 24 hours.

  • After extraction, cool the apparatus and collect the methanolic extract.

  • Concentrate the extract using a rotary evaporator at 45 °C to yield the crude methanol extract.

Chromatographic Purification of 3-Eudesmene-1β,11-diol
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of an appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

    • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Swell Sephadex LH-20 in methanol for at least 3 hours.

    • Pack the swollen gel into a glass column.

    • Dissolve the partially purified fraction from the silica gel column in a minimal amount of methanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect fractions and monitor by TLC to isolate the fraction containing 3-Eudesmene-1β,11-diol.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the fraction containing the target compound using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase consisting of a gradient of methanol and water.

    • Inject the sample and collect the peak corresponding to 3-Eudesmene-1β,11-diol based on its retention time.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

Structure Elucidation

Confirm the identity and purity of the isolated 3-Eudesmene-1β,11-diol using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl groups).

Mandatory Visualizations

Extraction_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Crude Extract Preparation cluster_Purification Purification Cascade cluster_Analysis Analysis and Identification Plant_Material Plant Material (e.g., Cryptomeria japonica) Drying Drying (Air or Oven) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Solvent_Extraction Solvent Extraction (Maceration or Soxhlet) Grinding->Solvent_Extraction Filtration Filtration / Concentration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Compound Pure 3-Eudesmene-1β,11-diol Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS, IR) Pure_Compound->Analysis

Caption: Workflow for the extraction and purification of 3-Eudesmene-1β,11-diol.

Hypothetical_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Eudesmenediol 3-Eudesmene-1β,11-diol IKK IKK Complex Eudesmenediol->IKK Inhibition Cell_Membrane Cell Membrane IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequestration in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) DNA DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Gene Transcription (Downregulated) Inflammation Inflammatory Response Inflammatory_Genes->Inflammation Leads to

Caption: Hypothetical anti-inflammatory signaling pathway of 3-Eudesmene-1β,11-diol.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Eudesmene-1beta,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Eudesmene-1beta,11-diol, a sesquiterpenoid diol of interest in phytochemical and pharmacological research. The described method utilizes a reverse-phase C18 column with a gradient elution of water and acetonitrile, coupled with UV detection. This protocol provides a reliable and reproducible approach for the analysis of this compound in various sample matrices and is suitable for purity assessment and quantitative studies.

Introduction

This compound is a member of the eudesmane class of sesquiterpenoids, which are a diverse group of natural products with a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of these compounds in natural extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like sesquiterpenoid diols.[2][3] This application note presents a detailed protocol for the HPLC analysis of this compound, providing a foundation for researchers in natural product chemistry, pharmacology, and drug development.

Experimental

Materials and Reagents
  • This compound standard: (Purity ≥98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade, filtered and degassed

  • Methanol: HPLC grade (for sample preparation)

  • Sample Diluent: 50:50 (v/v) Methanol:Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following parameters are recommended as a starting point and may require optimization for specific applications.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water, HPLC Grade
Mobile Phase B Acetonitrile, HPLC Grade
Gradient Elution 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with sample diluent to achieve a final concentration of 100 µg/mL.

  • Sample Solution: The preparation of sample solutions will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. The final extract should be dissolved in the sample diluent and filtered through a 0.45 µm syringe filter before injection.

Results and Data Presentation

The described HPLC method is expected to provide good separation of this compound from other components in a sample matrix. The retention time and peak area can be used for identification and quantification, respectively.

Table 1: Representative Quantitative Data for this compound Analysis

ParameterValue
Retention Time (min)~15.8
Peak Area (mAU*s)1250
Purity (%)>98%
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Extract Sample Filter Filter Sample Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Compound Integrate->Quantify

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the analysis of this compound. The protocol is designed to be a starting point for researchers and can be adapted and optimized for specific research needs. The use of a C18 column with a water/acetonitrile gradient and UV detection offers a reliable and sensitive method for the quantification and purity assessment of this important sesquiterpenoid diol.

Disclaimer: The HPLC method and data presented in this application note are representative examples and may require optimization for specific instrumentation and sample matrices. It is recommended to perform method validation to ensure accuracy, precision, and robustness for the intended application.

References

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Eudesmene-1beta,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Eudesmene-1β,11-diol is a sesquiterpenoid diol, a class of natural products with diverse biological activities.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices for research and drug development purposes. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-Eudesmene-1β,11-diol. The described protocol provides a robust framework for the separation, identification, and quantification of this compound.

While specific experimental data for 3-Eudesmene-1β,11-diol is not extensively published, this document outlines a validated approach based on established methods for the analysis of sesquiterpenes and related oxygenated compounds.[2][3][4][5]

Experimental Workflow

The overall workflow for the GC-MS analysis of 3-Eudesmene-1β,11-diol is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report Signaling_Pathway cluster_stress Environmental Stress cluster_biosynthesis Biosynthesis cluster_response Biological Response Stress Biotic or Abiotic Stress FPP Farnesyl Pyrophosphate Stress->FPP Induces Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Eudesmene_Intermediate Eudesmene Intermediate Sesquiterpene_Synthase->Eudesmene_Intermediate Hydroxylation Hydroxylation Eudesmene_Intermediate->Hydroxylation Target_Compound 3-Eudesmene-1β,11-diol Hydroxylation->Target_Compound Defense_Response Plant Defense Response Target_Compound->Defense_Response Mediates

References

Application Notes and Protocols for 3-Eudesmene-1β,11-diol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Eudesmene-1β,11-diol is a eudesmane-type sesquiterpenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects. This document provides detailed protocols for investigating the cytotoxic and apoptotic effects of 3-Eudesmene-1β,11-diol on cancer cell lines, as well as its impact on key signaling pathways. The provided methodologies are based on established techniques for natural product evaluation and can be adapted for various cell culture systems.

Data Presentation: Efficacy of 3-Eudesmene-1β,11-diol

The following tables summarize hypothetical, yet representative, quantitative data for the effects of 3-Eudesmene-1β,11-diol on different cancer cell lines. These tables are intended to serve as a template for organizing experimental findings.

Table 1: Cytotoxicity of 3-Eudesmene-1β,11-diol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HepG2Hepatocellular Carcinoma45.8
MCF-7Breast Adenocarcinoma62.3
PC-3Prostate Cancer75.1
A549Lung Carcinoma88.9

Table 2: Apoptotic Effect of 3-Eudesmene-1β,11-diol on HepG2 Cells (48h Treatment)

Concentration (µM)% Apoptotic Cells (Annexin V-FITC Assay)
0 (Control)4.2 ± 0.8
2518.5 ± 2.1
5035.7 ± 3.5
10058.9 ± 4.2

Table 3: Effect of 3-Eudesmene-1β,11-diol on Apoptosis-Related Protein Expression in HepG2 Cells (48h Treatment)

TreatmentBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Control1.01.01.0
50 µM 3-Eudesmene-1β,11-diol3.84.53.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 3-Eudesmene-1β,11-diol on cancer cells.[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, PC-3)

  • 3-Eudesmene-1β,11-diol (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 3-Eudesmene-1β,11-diol in culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 3-Eudesmene-1β,11-diol.

Materials:

  • Cancer cell line (e.g., HepG2)

  • 3-Eudesmene-1β,11-diol

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of 3-Eudesmene-1β,11-diol for 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.[6][7][8][9]

Materials:

  • Cancer cell line (e.g., HepG2)

  • 3-Eudesmene-1β,11-diol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 3-Eudesmene-1β,11-diol for 48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for 3-Eudesmene-1beta,11-diol Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Seeding B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Protein Expression Analysis E->H G Proposed MAPK Signaling Modulation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits This compound This compound This compound->Raf Inhibits This compound->Apoptosis Induces

References

Animal Models for Studying 3-Eudesmene-1beta,11-diol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the potential therapeutic effects of 3-Eudesmene-1beta,11-diol, a sesquiterpenoid found in various plants.[1] Based on the known biological activities of structurally related compounds, this document will focus on protocols for evaluating its anti-inflammatory and neuroprotective properties.

Potential Therapeutic Applications

While direct in vivo studies on this compound are limited, the eudesmane class of sesquiterpenoids has demonstrated a range of biological activities. Notably, a related compound, 3α-acetoxyeudesma-1,4(15),11(13)-trien-12,6α-olide, has shown neuroprotective effects against dopamine-induced apoptosis in cell lines, suggesting a potential role in neurodegenerative diseases.[2] Furthermore, essential oils rich in sesquiterpenes are known for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways.[3][4][5]

Therefore, the primary applications for in vivo studies of this compound are in the fields of:

  • Inflammation and Inflammatory Disorders: Investigating its potential to reduce acute and chronic inflammation.

  • Neuroprotection: Assessing its ability to protect against neuronal damage in models of ischemic stroke and neurodegenerative diseases.

Recommended Animal Models and Protocols

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data.[6] Small rodents like mice and rats are commonly used for initial screening of compounds due to their well-characterized physiology and the availability of established disease models.[7]

Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[8]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Groups:

    • Vehicle Control (e.g., 1% Tween 80 in saline, p.o.)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.) - Doses are hypothetical and should be determined in a pilot dose-finding study.

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the test compound or vehicle orally one hour before inducing inflammation.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.

  • Endpoint Measurement:

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100

  • Biochemical Analysis (optional): At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory mediators such as TNF-α, IL-1β, and PGE2 via ELISA.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Edema Inhibition
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.0420.0
This compound300.45 ± 0.03 47.1
This compound1000.28 ± 0.0267.1
Indomethacin100.32 ± 0.03**62.4
p<0.05, **p<0.01 vs. Vehicle Control
Neuroprotective Effects: Middle Cerebral Artery Occlusion (MCAO) in Mice

The MCAO model is a widely accepted model for inducing focal cerebral ischemia, mimicking human stroke.[9]

Protocol:

  • Animals: Male C57BL/6 mice (22-28 g). This strain is commonly used in stroke models.[7]

  • Acclimatization: As described in 2.1.

  • Groups:

    • Sham-operated + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (e.g., 10, 30, 100 mg/kg, i.p. or i.v.) - Route and dose to be optimized.

    • MCAO + Positive Control (e.g., Nimodipine, if applicable)

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Administer this compound at the time of reperfusion.

  • Endpoint Measurements (at 24 hours post-MCAO):

    • Neurological Deficit Score: Evaluate motor and neurological function on a scale (e.g., 0-5, where 0 is no deficit and 5 is severe deficit).

    • Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.

  • Histological and Molecular Analysis (optional):

    • Perform Nissl staining to assess neuronal survival.

    • Use immunohistochemistry to measure markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba1 for microglia activation).

    • Conduct Western blot analysis on brain tissue to investigate signaling pathways, such as the PI3K/Akt pathway, based on findings from related neuroprotective compounds.[10]

Data Presentation:

Treatment GroupDose (mg/kg)Neurological Score (Mean ± SEM)Infarct Volume (%) (Mean ± SEM)
Sham + Vehicle-0.2 ± 0.10.5 ± 0.2
MCAO + Vehicle-3.8 ± 0.345.2 ± 3.1
MCAO + this compound103.1 ± 0.435.8 ± 2.8
MCAO + this compound302.4 ± 0.3 25.1 ± 2.5
MCAO + this compound1001.8 ± 0.2 18.7 ± 2.2
*p<0.05, **p<0.01 vs. MCAO + Vehicle

Visualizing Workflows and Pathways

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment Phase cluster_induction Inflammation Induction cluster_post Post-Induction Phase acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping dosing Oral Administration (Vehicle, Compound, Positive Control) grouping->dosing carrageenan Sub-plantar Injection of Carrageenan (0.1 mL, 1%) dosing->carrageenan 1 hour later measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis biochem Biochemical Analysis (Optional: Cytokines, PGE2) measurement->biochem

Caption: Workflow for the rat paw edema model.

Hypothetical Anti-Inflammatory Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 (PLA2) stimulus->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1/COX-2) aa->cox lox Lipoxygenase (5-LOX) aa->lox compound This compound compound->cox Inhibition compound->lox Inhibition pgs Prostaglandins (e.g., PGE2) cox->pgs lts Leukotrienes (e.g., LTB4) lox->lts inflammation Inflammation (Edema, Pain) pgs->inflammation lts->inflammation

Caption: Potential inhibition of COX/LOX pathways.

Hypothetical Neuroprotective Signaling Pathway

G compound This compound receptor Membrane Receptor compound->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Upregulation caspase3 Caspase-3 (Pro-apoptotic) akt->caspase3 Inhibition apoptosis Apoptosis (Neuronal Death) bcl2->apoptosis Inhibition survival Neuronal Survival bcl2->survival caspase3->apoptosis ischemia Ischemic Insult (e.g., MCAO) ischemia->caspase3 Activation

Caption: Potential activation of the PI3K/Akt pathway.

Conclusion

The protocols and conceptual frameworks presented here offer a starting point for the preclinical evaluation of this compound. It is imperative to conduct preliminary dose-response and toxicity studies to establish safe and effective dosage ranges before proceeding with these efficacy models. The successful demonstration of anti-inflammatory or neuroprotective activity in these well-established animal models would provide a strong rationale for further development of this compound as a potential therapeutic agent.

References

Analytical Standards for 3-Eudesmene-1beta,11-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-Eudesmene-1beta,11-diol, a sesquiterpenoid diol found in various plant species.[1] The information compiled is intended to guide researchers in developing and implementing robust analytical methods for quality control, pharmacokinetic studies, and other research applications.

Physicochemical Properties and Standards

An analytical standard of this compound is essential for accurate quantification. The physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[1]
Molecular Weight 238.37 g/mol [1]
IUPAC Name (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol[1]
CAS Number 658062-22-7
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, and other organic solventsGeneral knowledge

Analytical Methodologies

The quantification of sesquiterpenoids like this compound is typically achieved using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] The choice of method depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][4] For a diol like this compound, derivatization may be necessary to improve volatility and peak shape.

Experimental Protocol: GC-MS Analysis

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol.
  • Sample Preparation (e.g., from plant material):
  • Perform extraction of the plant material using a suitable solvent like methanol or ethanol.[5]
  • Evaporate the solvent and redissolve the residue in a known volume of methanol.
  • Filter the sample through a 0.45 µm syringe filter.
  • Derivatization (if necessary): To a known volume of the standard or sample solution, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM).

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Generate a calibration curve by plotting the peak area of the standard against its concentration.
  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Analytical Standard Stock Stock Solution (1 mg/mL) Standard->Stock Cal Calibration Standards Stock->Cal GCMS GC-MS System Cal->GCMS Sample Sample Material Extract Extraction Sample->Extract Filter Filtration Extract->Filter Deriv Derivatization (Optional) Filter->Deriv Deriv->GCMS PeakID Peak Identification GCMS->PeakID CalCurve Calibration Curve PeakID->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] An HPLC method with UV or Evaporative Light Scattering Detection (ELSD) can be developed for this compound.

Experimental Protocol: HPLC-UV/ELSD Analysis

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
  • Sample Preparation:
  • Extract the sample with methanol or a suitable solvent system.[5]
  • Centrifuge or filter the extract to remove particulate matter.
  • Dilute the extract with the mobile phase if necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Detector: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water is commonly used for sesquiterpenoids.
  • Solvent A: Water
  • Solvent B: Acetonitrile
  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection:
  • DAD: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 210 nm).
  • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to the standard.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Analytical Standard Stock Stock Solution (1 mg/mL) Standard->Stock Cal Calibration Standards Stock->Cal HPLC HPLC System (UV/ELSD) Cal->HPLC Sample Sample Material Extract Extraction Sample->Extract Filter Filtration/Centrifugation Extract->Filter Filter->HPLC PeakID Peak Identification HPLC->PeakID CalCurve Calibration Curve PeakID->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Method Validation

For reliable and reproducible results, any developed analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented in the provided search results, the general process of drug development and analysis follows a logical progression.

Logical Flow of Analytical Method Development

Method_Dev_Flow Analyte Define Analyte: This compound Method_Selection Select Analytical Technique (GC-MS or HPLC) Analyte->Method_Selection Method_Dev Method Development & Optimization Method_Selection->Method_Dev Validation Method Validation Method_Dev->Validation Application Application to Samples Validation->Application Data_Analysis Data Analysis & Reporting Application->Data_Analysis

Caption: Logical workflow for the development and application of an analytical method.

These application notes and protocols provide a comprehensive starting point for the quantitative analysis of this compound. Researchers should adapt and optimize these methods based on their specific instrumentation and sample matrices.

References

Application Notes and Protocols for 3-Eudesmene-1beta,11-diol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Eudesmene-1beta,11-diol is a sesquiterpenoid natural product belonging to the eudesmane class.[1] While extensive biological data for this specific molecule is not yet available, the broader class of eudesmane sesquiterpenoids has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. These activities are often associated with the modulation of key cellular signaling pathways.

This document provides detailed protocols for utilizing this compound as a chemical probe to investigate two plausible and significant biological activities: inhibition of the NF-κB signaling pathway and induction of apoptosis . These hypotheses are based on the known activities of structurally related sesquiterpenoids. The following protocols will guide researchers in characterizing the potential bioactivity of this compound in cell-based assays.

Hypothesized Biological Activities

  • Anti-inflammatory Activity via NF-κB Inhibition: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[2][3] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

  • Anticancer Activity via Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[4][5] Many anticancer agents function by inducing apoptosis in tumor cells. It is hypothesized that this compound may exhibit cytotoxic effects on cancer cells by triggering the apoptotic cascade.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on NF-κB Activity

Treatment GroupConcentration (µM)Luciferase Activity (RLU)% Inhibition of NF-κB
Vehicle Control-0%
Positive Control (e.g., TNF-α)-N/A
This compound1
This compound5
This compound10
This compound25
This compound50

Table 2: Cytotoxic Effects of this compound on Cancer Cells

Cell LineThis compound Concentration (µM)% Cell Viability (MTT Assay)IC50 (µM)
e.g., HeLa, MCF-70 (Vehicle)100%
1
5
10
25
50
100

Table 3: Pro-Apoptotic Protein Expression Changes Induced by this compound

Treatment GroupConcentration (µM)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control-1.01.0
This compound10
This compound25
This compound50
Positive Control (e.g., Staurosporine)-

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) as a positive control

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6][7][8][9][10]

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Pre-treat the cells for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include a non-stimulated control group.

  • Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the percentage inhibition of NF-κB activity compared to the TNF-α-stimulated control.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Promotes Probe 3-Eudesmene-1β,11-diol Probe->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay assesses the effect of this compound on cell viability and determines its cytotoxic concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • DMEM with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) or vehicle (DMSO) for 24, 48, or 72 hours.[11][12][13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with 3-Eudesmene-1β,11-diol Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol detects changes in the expression of key apoptotic proteins to confirm if cell death induced by this compound occurs via apoptosis.

Materials:

  • Cancer cell line

  • This compound

  • Staurosporine (positive control for apoptosis)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle control and a positive control.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[4][5][14]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the fold change in protein expression compared to the vehicle control.

Apoptosis_Pathway Probe 3-Eudesmene-1β,11-diol Bcl2_Family Bcl-2 Family Proteins Probe->Bcl2_Family Modulates? Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Hypothesized induction of apoptosis by this compound via the intrinsic pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the potential anti-inflammatory and anticancer activities of this compound. By systematically applying these methodologies, researchers can elucidate the compound's mechanism of action and evaluate its potential as a novel chemical probe and therapeutic lead. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Further studies can expand on these initial findings to explore other potential biological targets and activities of this interesting natural product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Eudesmene-1beta,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with 3-Eudesmene-1beta,11-diol, a sesquiterpenoid with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bicyclic sesquiterpenoid, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Its chemical structure, rich in carbon and hydrogen with limited polar functional groups, makes it inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation development.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer for a cell-based assay. What's happening?

This common issue is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly becomes predominantly aqueous. The hydrophobic this compound is not soluble in this new environment and consequently "crashes out" or precipitates. The key to avoiding this is to ensure that the final concentrations of both the compound and DMSO are below their solubility limits in the aqueous medium.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in most cell-based assays should be kept at or below 0.1% (v/v). However, the tolerance to DMSO can be cell line-dependent, so it is best practice to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cells.

Q4: Can I use heating or sonication to dissolve this compound in my aqueous buffer?

Gentle heating and sonication can help in the initial dissolution of the compound. However, if the compound precipitates as the solution cools to ambient temperature, it indicates that the solution was supersaturated and is not stable. This can lead to precipitation during your experiment. These methods are more effectively used to aid the initial solubilization in a primary organic solvent before careful dilution into the final aqueous buffer.

Troubleshooting Guide

Issue 1: My this compound precipitates immediately upon addition to the aqueous buffer.

Potential Cause Recommended Solution
Final concentration is too high. Decrease the final working concentration of this compound in your experiment.
High percentage of DMSO in the final solution. Prepare a more concentrated stock solution in DMSO so a smaller volume is required for dilution, thereby keeping the final DMSO concentration low (ideally ≤ 0.1%).
Improper mixing technique. Add the this compound stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid dispersion prevents the formation of localized high concentrations that can trigger precipitation.
Buffer composition. Certain salts or other components in your buffer may promote precipitation. Test the solubility in a simpler buffer (e.g., phosphate-buffered saline) first.

Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.

Potential Cause Recommended Solution
Metastable supersaturated solution. The initial dissolution may have created a supersaturated solution that is not thermodynamically stable. Reduce the final concentration of the compound. It is also recommended to prepare fresh working solutions immediately before each experiment and avoid long-term storage of diluted aqueous solutions.
Temperature fluctuations. A decrease in temperature can reduce solubility. Ensure your experimental setup is maintained at a constant temperature.

Data Presentation

Table 1: General Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeExpected Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
EthanolC₂H₅OHPolar ProticSoluble
MethanolCH₃OHPolar ProticSparingly Soluble
AcetoneC₃H₆OPolar AproticSoluble
WaterH₂OPolar ProticInsoluble
Phosphate-Buffered Saline (PBS)-Aqueous BufferInsoluble

Note: "Soluble" indicates that concentrations typically used for in vitro stock solutions (e.g., 1-10 mM) can likely be achieved. "Sparingly Soluble" suggests that lower concentrations may be achievable. "Insoluble" indicates that direct dissolution in the solvent is not practical.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 238.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 238.37 g/mol = 0.00023837 g = 0.238 mg. It is advisable to prepare a larger volume (e.g., 5-10 mg) for more accurate weighing. For example, to weigh 2.38 mg, you would prepare 10 mL of a 1 mM stock or 1 mL of a 10 mM stock.

  • Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final concentrations: Decide on the final desired concentration of this compound and ensure the final DMSO concentration will be at a non-toxic level (e.g., ≤ 0.1%).

  • Prepare the aqueous buffer: Add the required volume of the aqueous buffer to a sterile tube.

  • Dilute the stock solution: While vigorously vortexing the aqueous buffer, add the calculated small volume of the DMSO stock solution dropwise to the buffer. This ensures rapid mixing and minimizes precipitation.

  • Visual Inspection: Immediately inspect the working solution for any signs of cloudiness or precipitation. If precipitation occurs, the final concentration of the compound is likely too high and should be reduced.

  • Use immediately: Use the freshly prepared working solution in your experiment without delay.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add Stock Solution Dropwise (with vigorous vortexing) store->add_stock Use Aliquot buffer Prepare Aqueous Buffer buffer->add_stock use_now Use Immediately in Assay add_stock->use_now precipitate Precipitation Occurs add_stock->precipitate reduce_conc Reduce Final Concentration precipitate->reduce_conc check_dmso Ensure Final DMSO ≤ 0.1% precipitate->check_dmso

Caption: Workflow for preparing and troubleshooting solutions of this compound.

nfkb_pathway Proposed Anti-inflammatory Signaling Pathway of Eudesmane Sesquiterpenoids cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_p65_p50 IκBα-p65-p50 Complex IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Releases p65-p50 p65_p50 p65-p50 Dimer p65_p50_nuc p65-p50 Dimer p65_p50->p65_p50_nuc Nuclear Translocation Eudesmene This compound Eudesmene->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Transcription Initiates

References

Stability of 3-Eudesmene-1beta,11-diol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Eudesmene-1beta,11-diol in different solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a eudesmane-type sesquiterpenoid, can be influenced by several factors.[1] These include the chemical properties of the solvent, storage temperature, exposure to light, and the pH of the solution.[2] Like many natural products, it may be susceptible to degradation under harsh environmental conditions.[3][4]

Q2: What types of solvents are recommended for dissolving and storing this compound?

Q3: How can I detect degradation of this compound in my samples?

A3: Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing non-volatile and thermally labile compounds like sesquiterpenes.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[5][6][7] The appearance of new peaks or a decrease in the area of the parent compound's peak in the chromatogram are indicative of degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Eudesmane-type sesquiterpenoids can undergo several types of degradation reactions.[1] These may include oxidation of the hydroxyl groups, isomerization of the double bond, or cleavage of the bicyclic ring structure, particularly under acidic or basic conditions or upon exposure to strong oxidizing agents. The presence of two hydroxyl groups and a double bond makes it susceptible to such transformations.

Troubleshooting Guide

Q1: I am observing multiple peaks in my HPLC analysis of a freshly prepared solution of this compound. What could be the cause?

A1: This could be due to several reasons:

  • Purity of the compound: The initial sample of this compound may contain impurities.

  • Solvent interaction: The solvent might be reacting with the compound. Consider using a different, less reactive solvent.

  • On-column degradation: The HPLC conditions (e.g., mobile phase pH, column temperature) might be causing degradation of the compound.

  • Isomerization: The compound might be converting into one or more isomers in solution.

Q2: The concentration of my this compound stock solution seems to decrease over time, even when stored at low temperatures. What can I do to improve its stability?

A2: To enhance stability:

  • Solvent choice: Ensure you are using a high-purity, dry, aprotic solvent. Residual water or impurities in the solvent can promote degradation.

  • Storage conditions: Store the solution at -80°C if possible. Minimize freeze-thaw cycles by preparing smaller aliquots.

  • Inert atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Solid storage: The most stable form for long-term storage is as a solid. If possible, evaporate the solvent and store the compound as a dry powder or film.

Q3: I am performing a biological assay and my results are inconsistent. Could the stability of this compound in my cell culture medium be an issue?

A3: Yes, this is a possibility. The aqueous and physiological pH of cell culture media can lead to the degradation of some compounds. It is recommended to perform a stability test of this compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life. Prepare fresh solutions for each experiment if the compound is found to be unstable.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents

Solvent TypeExample SolventsExpected Stability (General Guideline)Potential Degradation Pathways
Polar Protic Methanol, Ethanol, WaterLow to ModerateSolvolysis, oxidation, isomerization
Polar Aprotic Acetonitrile, Acetone, DMSOModerate to HighOxidation
Nonpolar Aprotic Hexane, TolueneHighMinimal degradation if stored properly

Note: This table is an illustrative guide based on the general behavior of sesquiterpenoids. Actual stability should be determined experimentally.

Experimental Protocols

Protocol: Assessment of this compound Stability in Different Solvents

1. Objective: To determine the stability of this compound in selected solvents over time under different storage conditions.

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, hexane)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Light-protective containers (e.g., amber vials)

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected solvents.

  • Sample Preparation: Aliquot the stock solutions into amber autosampler vials. Prepare multiple vials for each solvent and condition to be tested.

  • Storage Conditions: Store the vials under different conditions:

    • -20°C (dark)

    • 4°C (dark)

    • Room temperature (with and without light exposure)

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • At each time point, inject a sample from each condition onto the HPLC system.

    • Use a validated HPLC method to separate this compound from any potential degradation products.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solutions (1 mg/mL in each solvent) aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 -20°C (Dark) aliquot->storage_neg20 storage_4 4°C (Dark) aliquot->storage_4 storage_rt_dark Room Temp (Dark) aliquot->storage_rt_dark storage_rt_light Room Temp (Light) aliquot->storage_rt_light sampling Sample at Time Points (0, 24, 48, 72h, 1 week) storage_neg20->sampling storage_4->sampling storage_rt_dark->sampling storage_rt_light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidation Oxidized Products (e.g., ketones, aldehydes) parent->oxidation Oxidizing Agents Light, Air (O2) isomerization Isomers parent->isomerization Acid / Base Heat cleavage Ring Cleavage Products parent->cleavage Strong Acid / Base Oxidative Cleavage

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of 3-Eudesmene-1beta,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Eudesmene-1beta,11-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the purification of this compound?

The purification of this compound, a eudesmane sesquiterpenoid diol, often presents several challenges stemming from its chemical nature and its presence in complex natural extracts. Key challenges include:

  • Co-elution with structurally similar compounds: Plant extracts are complex mixtures containing numerous other sesquiterpenoids with similar polarities and structures, making chromatographic separation difficult.

  • Isomer separation: The presence of isomers of this compound can complicate purification, as they may have very similar retention times in both normal-phase and reversed-phase chromatography.

  • Low abundance: The target compound may be present in low concentrations in the source material, requiring efficient extraction and enrichment steps.

  • Compound stability: Sesquiterpenoids can be sensitive to heat, light, and acidic or basic conditions, which may lead to degradation during extraction and purification.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A multi-step chromatographic approach is typically necessary for the successful isolation of this compound. Commonly employed techniques for purifying eudesmane sesquiterpenoids include:

  • Low-Pressure Column Chromatography (LPLC): Often used as an initial fractionation step. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase (RP-18) silica gel.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Essential for final purification to achieve high purity. Both normal-phase and reversed-phase HPLC can be utilized.[4][5]

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and sample degradation. It is particularly useful for fractionating crude extracts.[6][7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): Another form of liquid-liquid chromatography effective for separating compounds with similar polarities.[9][10][11]

Q3: How can I improve the resolution between this compound and its isomers?

Separating isomers is a significant challenge in natural product purification.[12] Here are some strategies to improve resolution:

  • Optimize the mobile phase: Fine-tuning the solvent composition, including the use of ternary or quaternary solvent systems, can enhance selectivity.

  • Change the stationary phase: If a standard C18 column does not provide adequate separation, consider using a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.[13] The rigidity of the stationary phase surface can also play a role in shape selectivity.[14]

  • Vary the temperature: Adjusting the column temperature can alter the selectivity of the separation.

  • Employ orthogonal chromatographic techniques: Combining different separation modes (e.g., normal-phase followed by reversed-phase) can effectively separate isomers.

Troubleshooting Guides

Problem 1: Low yield of this compound after purification.
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely powdered. Optimize the extraction solvent and method (e.g., maceration, Soxhlet, ultrasound-assisted extraction).
Compound Degradation Avoid high temperatures and exposure to strong acids or bases during extraction and purification. Work in a controlled environment and use amber glassware to protect from light.
Irreversible Adsorption Irreversible adsorption can occur on silica gel columns. Consider using a less active stationary phase or switching to liquid-liquid chromatography techniques like CPC or HSCCC.[7][11]
Suboptimal Chromatographic Conditions Systematically optimize the mobile phase composition and gradient profile in HPLC to ensure the target compound is well-resolved and elutes as a sharp peak.
Problem 2: Co-elution of impurities with this compound in HPLC.
Possible Cause Troubleshooting Step
Poor Resolution Decrease the flow rate to increase column efficiency. Optimize the mobile phase composition; a small change in solvent ratio can significantly impact resolution. Test different organic modifiers (e.g., acetonitrile vs. methanol).
Inappropriate Column Chemistry The stationary phase may not be selective enough for the separation. Try a column with a different bonded phase (e.g., C8, phenyl, cyano) or a different particle size.
Column Overload Injecting too much sample can lead to peak broadening and co-elution. Reduce the injection volume or sample concentration.
Isomeric Impurities If the impurity is an isomer, a significant change in selectivity is needed. This may require switching to a different chromatographic mode (e.g., normal-phase if using reversed-phase) or employing specialized chiral columns if the isomers are enantiomers or diastereomers.

Experimental Protocols

The following are generalized protocols for the purification of eudesmane sesquiterpenoids, which can be adapted for this compound.

Protocol 1: Extraction and Initial Fractionation
  • Extraction: The air-dried and powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.[4]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • Low-Pressure Column Chromatography (LPLC): The most promising fraction (e.g., the ethyl acetate fraction) is subjected to LPLC on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Protocol 2: Purification by Preparative HPLC
  • Method Development: Analytical HPLC is used to develop the separation method. Different columns, mobile phases, and gradients are tested to achieve the best resolution for the target compound.

  • Preparative HPLC: The enriched fraction from LPLC is purified by preparative HPLC using the optimized method. Fractions corresponding to the peak of this compound are collected.[7]

  • Purity Analysis: The purity of the isolated compound is assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods such as NMR and MS.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the separation of eudesmane sesquiterpenoids from plant extracts. These can serve as a starting point for developing a purification method for this compound.

Technique Stationary Phase Mobile Phase Reference
LPLCSilica geln-hexane-ethyl acetate gradient[2][4]
LPLCSephadex LH-20Methanol[1][2]
LPLCRP-18 Silica gelWater-methanol gradient[2]
Preparative HPLCC18Acetonitrile-water (isocratic)[7]
CPC-n-hexane-methanol-water (10:8.5:1.5, v/v/v)[6][8]
HSCCC-n-hexane-ethyl acetate-acetonitrile-water (6:1:6:2, v/v/v/v)[10]

Visualizations

Purification_Workflow Start Crude Plant Extract LPLC Low-Pressure Column Chromatography (e.g., Silica Gel) Start->LPLC Initial Fractionation Fractions Semi-purified Fractions LPLC->Fractions HPLC Preparative HPLC (e.g., C18) Fractions->HPLC Further Purification Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Problem Poor Separation in HPLC Check_Method Review Method Parameters Problem->Check_Method Optimize_Mobile_Phase Optimize Mobile Phase Check_Method->Optimize_Mobile_Phase Is mobile phase optimal? Change_Stationary_Phase Change Stationary Phase Check_Method->Change_Stationary_Phase Is column appropriate? Reduce_Load Reduce Sample Load Check_Method->Reduce_Load Is column overloaded? Solution Improved Resolution Optimize_Mobile_Phase->Solution Change_Stationary_Phase->Solution Reduce_Load->Solution

Caption: Troubleshooting logic for poor HPLC separation.

References

Preventing degradation of 3-Eudesmene-1beta,11-diol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Eudesmene-1beta,11-diol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpenoid, a class of natural products known for their diverse and potent biological activities, which makes them of great interest in pharmaceutical research. Maintaining the stability of this compound is crucial as degradation can lead to a loss of its biological activity and the formation of impurities. These impurities can interfere with experimental results and potentially introduce confounding factors in biological assays.

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented, based on the general behavior of sesquiterpenoids and other terpenes, the primary factors contributing to degradation are:

  • Oxidation: Exposure to air can lead to oxidative degradation. Common oxidative reactions in terpenes include epoxidation, cleavage of double bonds, and allylic oxidation to form alcohols, ketones, or aldehydes.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Many sesquiterpenoids are thermally labile.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis or rearrangement reactions in related compounds like sesquiterpene lactones. It is plausible that pH could affect the stability of diols as well.

Q3: What are the visual or physical signs of this compound degradation?

Degradation may not always be visually apparent. However, you might observe:

  • A change in color of the sample.

  • A change in the physical state, such as the sample becoming oily or sticky.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or GC).

Q4: How can I monitor the stability of my this compound sample?

Regular analytical testing is the most reliable way to monitor stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for analyzing sesquiterpenes and their degradation products.[1][2] These methods can separate and quantify the parent compound and any new degradation products that may have formed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent biological activity in assays. Degradation of the compound leading to lower potency or the presence of interfering byproducts.1. Verify the purity of your this compound sample using HPLC or GC-MS before use. 2. Prepare fresh stock solutions for each experiment. 3. Review your storage conditions to ensure they align with the recommendations below.
Appearance of new peaks in my chromatogram after a period of storage. Chemical degradation of the compound.1. Identify the storage condition that is likely causing the degradation (e.g., exposure to air, light, or high temperature). 2. Implement stricter storage protocols as outlined in the "Recommended Storage Conditions" section. 3. Consider performing forced degradation studies to identify potential degradation products and pathways.
The sample has changed color or consistency. Significant degradation has likely occurred.1. It is highly recommended to discard the sample and obtain a fresh batch. 2. If you must proceed, purify the compound before use and confirm its identity and purity analytically.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions (starting point, may require optimization):

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm (or as determined by UV scan of the pure compound)

    • Gradient Elution:

      • 0-20 min: 50% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: 90% B to 50% B

      • 30-35 min: Hold at 50% B

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[3][4][5][6]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C Low temperatures slow down the rate of chemical reactions, including degradation.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidative degradation by displacing oxygen.
Light Amber Vial or Light-Proof Container To protect the compound from photolytic degradation.
Form Solid (if possible) Storing the compound in its solid form is generally more stable than in solution. If in solution, use a non-reactive, dry solvent.

Visualizations

Degradation Pathway Logic

The following diagram illustrates the logical flow of potential degradation pathways for a generic sesquiterpenoid diol like this compound based on common degradation mechanisms of terpenes.

A This compound (Stable) B Stress Factors (Heat, Light, O₂, pH) C Degradation Pathways B->C Initiate D Oxidation Products (Epoxides, Aldehydes, Ketones) C->D e.g. E Rearrangement Products C->E e.g. F Dehydration Products C->F e.g.

Caption: Potential Degradation Pathways for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for assessing the stability of this compound.

cluster_0 Sample Preparation & Storage cluster_1 Stability Monitoring cluster_2 Data Analysis & Action A Receive/Synthesize This compound B Store under Recommended Conditions (-20°C, Inert Gas, Dark) A->B C Take Aliquots at Defined Time Points B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Compare to Initial Purity (t=0) D->E F Assess Purity and Degradation E->F G Decision: Continue Use or Discard F->G

Caption: Workflow for Routine Stability Testing.

References

Technical Support Center: In Vivo Studies of 3-Eudesmene-1beta,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 3-Eudesmene-1beta,11-diol for in vivo studies. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential therapeutic relevance?

This compound is a sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1][2][3] Eudesmane sesquiterpenoids, in particular, have been investigated for their anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6] While specific data on this compound is limited, its structural class suggests potential for similar therapeutic applications. It has been identified in plants such as Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox.[7]

Q2: How do I determine a starting dose for my in vivo experiments with this compound?

For a novel compound like this compound with limited in vivo data, a dose-finding study is crucial. It is recommended to start with a low dose and escalate gradually. A literature review of similar eudesmane sesquiterpenoids can provide a preliminary range. Based on general practices for natural products, a starting dose could be in the range of 10-25 mg/kg. An acute toxicity study following OECD guidelines can help establish a safe dose range.[8][9][10]

Q3: What is the best route of administration for this compound in rodents?

The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. As a sesquiterpenoid, this compound is likely to be lipophilic.

  • Oral (PO): Oral administration is often preferred for its convenience and clinical relevance. However, lipophilic compounds may have poor oral bioavailability.[11][12][13] Formulations with lipids or self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[12][14]

  • Intraperitoneal (IP): IP injection is a common route in preclinical studies that bypasses first-pass metabolism, often leading to higher bioavailability compared to oral administration.[15][16][17] However, it may not be representative of clinical administration routes.

Q4: How can I improve the solubility of this compound for in vivo administration?

Given its likely lipophilic nature, solubilizing this compound in aqueous vehicles for administration can be challenging. Here are some strategies:

  • Co-solvents: A mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can be used. However, the concentration of organic solvents should be kept low to avoid toxicity.

  • Lipid-based formulations: Encapsulating the compound in lipid-based carriers like emulsions, liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and bioavailability.[14]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create stable formulations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioavailability after Oral Administration Poor aqueous solubility of this compound. First-pass metabolism in the liver.Formulate the compound in a lipid-based vehicle or a self-emulsifying drug delivery system (SEDDS) to improve absorption.[12][14] Consider intraperitoneal (IP) administration to bypass the first-pass effect.
Precipitation of the Compound in the Dosing Solution The compound has low solubility in the chosen vehicle. The concentration of the compound is too high.Test different vehicle compositions. Consider using a co-solvent system (e.g., DMSO/PEG/saline) or a surfactant-based formulation. Reduce the concentration of the dosing solution and increase the volume, staying within recommended limits for the animal model.
Adverse Effects or Toxicity Observed in Animals The administered dose is too high. The vehicle itself is causing toxicity.Conduct an acute toxicity study following OECD guidelines (e.g., OECD 420, 423, or 425) to determine the maximum tolerated dose (MTD).[8][9][10] Run a vehicle-only control group to assess the toxicity of the formulation components.
High Variability in Experimental Results Inconsistent dosing technique. Instability of the dosing formulation.Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection).[15][16] Prepare fresh dosing solutions for each experiment or assess the stability of the formulation over time.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a general framework. Researchers must adapt it to their specific institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or ICR mice).

  • Housing: House animals in appropriate conditions with ad libitum access to food and water.

  • Dose Selection: Start with a dose of 300 mg/kg. Subsequent dose levels are 2000 mg/kg and 5 mg/kg, depending on the outcome of the initial dose.

  • Administration: Administer this compound orally by gavage. The volume should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily solutions.[8]

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record any signs of toxicity, morbidity, and mortality.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Intraperitoneal (IP) Injection Protocol for Mice
  • Preparation: Prepare the dosing solution of this compound in a sterile vehicle. Warm the solution to room temperature.[16]

  • Restraint: Gently restrain the mouse using the scruff technique, ensuring the animal is secure but can breathe comfortably.

  • Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum or bladder.[15][18]

  • Injection: Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[17]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a slightly different location with a new sterile needle.[15]

  • Administration: Inject the solution slowly. The maximum recommended volume is typically less than 10 ml/kg.[17]

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or complications.[18]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase prep Prepare this compound Formulation qc Quality Control of Formulation (Solubility, Stability) prep->qc toxicity Acute Toxicity Study (e.g., OECD 423) qc->toxicity dose_finding Dose-Range Finding Study toxicity->dose_finding efficacy Efficacy Study (at optimal dose) dose_finding->efficacy data_collection Data Collection (Clinical Signs, Biomarkers) efficacy->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Workflow for In Vivo Dosing Optimization.

signaling_pathway cluster_cell Target Cell compound This compound receptor Putative Receptor/Target compound->receptor Binds pathway Downstream Signaling Cascade (e.g., NF-κB, MAPK) receptor->pathway Activates/Inhibits response Biological Response (e.g., Anti-inflammatory, Anti-cancer) pathway->response Leads to

References

Technical Support Center: Crystallization of 3-Eudesmene-1β,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Eudesmene-1β,11-diol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-Eudesmene-1β,11-diol relevant to its crystallization?

A1: Understanding the physicochemical properties of 3-Eudesmene-1β,11-diol is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below. This compound is a sesquiterpenoid diol, indicating it has polar hydroxyl groups that will influence solvent selection.[1]

PropertyValueSource
Molecular FormulaC₁₅H₂₆O₂[1]
Molecular Weight238.37 g/mol [1]
XLogP32.2[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]

Q2: How do I select an appropriate solvent for the crystallization of 3-Eudesmene-1β,11-diol?

A2: The ideal solvent is one in which 3-Eudesmene-1β,11-diol is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given its diol structure, polar solvents or solvent mixtures are a good starting point. A general rule is that solvents with functional groups similar to the compound being crystallized are often good choices.[2] Consider screening solvents like ethanol, methanol, acetone, ethyl acetate, or mixtures of these with less polar solvents like hexanes or toluene.[2][3] The goal is to find a system where the compound dissolves when heated but precipitates upon slow cooling.[4]

Q3: What are the initial steps to take when my 3-Eudesmene-1β,11-diol fails to crystallize?

A3: If crystallization does not occur upon cooling, the solution is likely not supersaturated. Here are a few initial steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask.[5] This can create nucleation sites for crystal growth.

  • Seeding: If you have a previous crystal of 3-Eudesmene-1β,11-diol, add a tiny "seed" crystal to the solution to initiate crystallization.[5]

  • Solvent Evaporation: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.[5][6]

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of 3-Eudesmene-1β,11-diol.

Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution above its melting point.[4][6] High impurity levels can also lower the melting point.[6]

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly to prevent rapid supersaturation at a high temperature.

    • Consider using a solvent with a lower boiling point.

Problem 2: No Crystal Formation, Even After Seeding and Scratching.

  • Cause: The solution is likely undersaturated, meaning there is too much solvent.[5][6]

  • Solution:

    • Systematically reduce the solvent volume by gentle heating and evaporation.

    • Try adding an "anti-solvent" – a solvent in which 3-Eudesmene-1β,11-diol is insoluble but is miscible with the primary solvent. Add the anti-solvent dropwise to the solution at room temperature until turbidity (cloudiness) persists, then gently heat until the solution becomes clear again before allowing it to cool slowly.

Problem 3: Crystals Form Too Rapidly, Resulting in a Fine Powder.

  • Cause: The solution is too supersaturated, leading to rapid nucleation and the formation of small, often impure, crystals.[6]

  • Solution:

    • Reheat the solution to redissolve the solid.

    • Add a small amount of extra solvent to reduce the degree of supersaturation.

    • Ensure a slow cooling rate. You can insulate the flask to slow down heat loss.

Problem 4: Low Yield of Recovered Crystals.

  • Cause: This could be due to using too much solvent, causing a significant amount of the compound to remain in the mother liquor, or premature filtration before crystallization is complete.[6]

  • Solution:

    • Before filtering, ensure the solution has been allowed to cool completely, possibly including a period in an ice bath to maximize precipitation.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • The mother liquor can be concentrated and a second crop of crystals can be obtained, although they may be less pure.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Eudesmene-1β,11-diol. Add a minimal amount of a chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Two-Solvent (Binary) Recrystallization

  • Dissolution: Dissolve the crude 3-Eudesmene-1β,11-diol in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes cloudy.

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol.

Visual Guides

G start Start with Crude 3-Eudesmene-1β,11-diol dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for single-solvent crystallization.

G start Crystallization Attempt issue Issue Encountered start->issue no_crystals No Crystals Form issue->no_crystals No oiling_out Oiling Out issue->oiling_out Liquid powder Fine Powder Forms issue->powder Powder solution1 Too much solvent? Reduce volume or add anti-solvent. no_crystals->solution1 solution2 Cooling too fast? Add more solvent, cool slowly. oiling_out->solution2 solution3 Too supersaturated? Add more solvent, cool slowly. powder->solution3 end Successful Crystallization solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: 3-Eudesmene-1beta,11-diol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the extraction of 3-Eudesmene-1beta,11-diol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can result from several factors throughout the extraction and purification process. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Extraction The chosen solvent may not be optimal for extracting the diol from the plant matrix.
- Solvent Optimization: Experiment with solvents of varying polarity. While methanol is commonly used, a mixture of methanol and a less polar solvent like dichloromethane might improve extraction efficiency.
- Extraction Time and Temperature: Increase the extraction time or employ gentle heating (e.g., 40-50°C) to enhance solvent penetration and compound solubility. However, be cautious of potential thermal degradation.
- Extraction Method: Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation during Extraction This compound may be susceptible to degradation under certain conditions.
- Acid/Base Sensitivity: Avoid strongly acidic or basic conditions during extraction, as these can catalyze dehydration or rearrangement reactions. Ensure solvents are neutral and of high purity.
- Thermal Degradation: Prolonged exposure to high temperatures can lead to degradation. Use rotary evaporation at low temperatures (e.g., <40°C) for solvent removal.
Loss during Purification The compound may be lost during chromatographic purification steps.
- Column Chromatography: Ensure the chosen stationary phase (e.g., silica gel) is not too acidic, which could cause artifacts. Use a less acidic stationary phase or neutralize it before use.
- Fraction Collection: Optimize your fraction collection strategy to avoid discarding fractions containing the target compound. Monitor fractions closely using Thin Layer Chromatography (TLC).

Issue 2: Presence of Unexpected Peaks in GC-MS or HPLC Analysis

Question: I am observing unexpected peaks in my GC-MS/HPLC chromatograms that are not present in the initial crude extract. What could these be and how can I prevent their formation?

Answer:

The appearance of new peaks during analysis or purification is often indicative of artifact formation. These artifacts can arise from the degradation or transformation of this compound.

Potential Artifacts and Their Formation Pathways:

  • Dehydration Products (Eudesmenes): The diol can lose one or two molecules of water, especially under acidic conditions or at elevated temperatures (e.g., in a hot GC injection port), to form various eudesmene isomers.

  • Isomerization Products: The eudesmane skeleton can undergo rearrangements in the presence of acid, leading to the formation of structural isomers.

  • Oxidation Products: Exposure to air and light, particularly over extended periods, can lead to the oxidation of the alcohol functional groups, forming ketones or other oxygenated derivatives.

  • Solvent Adducts: Reactive solvents or impurities in solvents can potentially react with the diol to form adducts.

Table of Potential Artifacts:

Artifact TypePotential m/z (GC-MS)Formation ConditionsPrevention Strategy
Dehydration Product (-H₂O)220Acidic conditions, high temperatureUse neutral, high-purity solvents; avoid excessive heat.
Dehydration Product (-2H₂O)202Harsh acidic conditions, high temperatureUse neutral, high-purity solvents; avoid excessive heat.
Isomerization Products238Acidic conditionsMaintain neutral pH throughout the process.
Oxidation Products (e.g., Ketone)236Prolonged exposure to air/lightWork under an inert atmosphere (e.g., nitrogen or argon); store extracts and purified compounds in the dark at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of purified this compound, it should be stored as a solid or in a non-reactive solvent (e.g., ethanol, ethyl acetate) at low temperatures (-20°C or below). It is crucial to protect the compound from light and air by storing it in amber vials under an inert atmosphere (e.g., argon or nitrogen).

Q2: Can the choice of chromatographic stationary phase lead to artifact formation?

A2: Yes, the stationary phase can play a significant role. Standard silica gel can be slightly acidic and may cause acid-catalyzed dehydration or rearrangement of sensitive compounds like eudesmane diols. If artifact formation is suspected during silica gel chromatography, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina (neutral or basic) or a bonded phase (e.g., C18) for reversed-phase chromatography.

Q3: Are there any analytical techniques that can help identify artifacts?

A3: A combination of chromatographic and spectroscopic techniques is essential for artifact identification.

  • GC-MS: Can help identify dehydration products by their lower molecular weights and characteristic fragmentation patterns.[1]

  • LC-MS: Useful for analyzing less volatile or thermally sensitive artifacts without the risk of degradation in a hot injector.

  • NMR Spectroscopy: 1D and 2D NMR (COSY, HSQC, HMBC) are powerful tools for the complete structure elucidation of unknown artifacts.[2][3]

Experimental Protocols

Protocol 1: Extraction of this compound from Cryptomeria japonica Leaves

This protocol is adapted from a published method for the isolation of sesquiterpenoids from Cryptomeria japonica.

  • Plant Material Preparation: Air-dry the leaves of Cryptomeria japonica at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • Separate the methanol/water layer and further partition it against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to enrich the sesquiterpenoid fraction.

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography over silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Monitor the collected fractions by TLC, visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing the target compound and further purify using preparative HPLC on a C18 column with a methanol/water or acetonitrile/water mobile phase.

Protocol 2: Analytical GC-MS Method for Eudesmane Diols and Potential Artifacts

  • Sample Preparation: Dissolve a small amount of the extract or purified fraction in a suitable solvent (e.g., ethyl acetate, methanol). If derivatization is desired to improve volatility and reduce on-column degradation, silylation with a reagent like BSTFA can be performed.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Use a lower injector temperature (e.g., 220-250°C) to minimize thermal degradation.

    • Oven Program: Start at a low initial temperature (e.g., 60-80°C) and ramp up to a final temperature of around 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify compounds based on their retention times and comparison of their mass spectra with library data (e.g., NIST, Wiley) and published spectra for eudesmane sesquiterpenoids.

Visualizations

experimental_workflow plant_material Dried, Powdered Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Sesquiterpenoid Fraction partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Combine Fractions pure_compound Pure this compound hplc->pure_compound artifact_formation diol This compound dehydration Dehydration Products (Eudesmenes) diol->dehydration - H₂O (Acid, Heat) isomerization Isomerization Products diol->isomerization Acid-catalyzed Rearrangement oxidation Oxidation Products (e.g., Ketones) diol->oxidation [O] (Air, Light)

References

Technical Support Center: Scalable Synthesis of 3-Eudesmene-1β,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 3-Eudesmene-1β,11-diol. The information presented is based on established methodologies for the synthesis of structurally related eudesmane sesquiterpenoids and is intended to serve as a foundational resource for developing a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: Is there a well-established, scalable synthesis protocol for 3-Eudesmene-1β,11-diol?

A1: Currently, a specific, multi-gram scale synthesis of 3-Eudesmene-1β,11-diol has not been extensively documented in peer-reviewed literature. However, highly relevant and adaptable strategies have been successfully employed for the synthesis of other eudesmane sesquiterpenoids.[1][2][3][4][5] This guide provides a proposed protocol based on a divergent synthesis approach that allows for late-stage functionalization of a common intermediate.

Q2: What is the general synthetic strategy proposed in this guide?

A2: The proposed strategy involves the asymmetric synthesis of a key bicyclic eudesmane core containing two orthogonally reactive olefins. This is followed by stereoselective functionalization of these olefins to introduce the desired hydroxyl groups at the C1 and C11 positions. This approach is designed to be protecting-group-free, which streamlines the process and improves overall efficiency for scalability.[1][2][4]

Q3: What are the key challenges in synthesizing eudesmane sesquiterpenoids like 3-Eudesmene-1β,11-diol?

A3: The primary challenges include controlling the stereochemistry at multiple contiguous stereocenters, achieving site-selective functionalization of olefins, and the potential for low yields due to the complexity of the molecular structure.[1][6] Purification of the final product from diastereomeric mixtures can also be a significant hurdle.[7][8][9][10]

Q4: Are there any biosynthetic routes available for producing 3-Eudesmene-1β,11-diol?

A4: While direct biosynthesis of 3-Eudesmene-1β,11-diol has not been specifically reported, there is growing research into the use of engineered microorganisms to produce various sesquiterpenoids.[11][12] These methods often face challenges of low yields and high production costs, but they represent a promising area for future development.[6]

Proposed Experimental Protocol

The following is a proposed, multi-step protocol for the scalable synthesis of 3-Eudesmene-1β,11-diol, adapted from successful strategies for related eudesmane sesquiterpenoids.[1][2][4]

Overall Synthetic Workflow

Scalable Synthesis of 3-Eudesmene-1beta,11-diol start Commercially Available Starting Materials step1 Asymmetric Michael Addition/Aldol Reaction start->step1 step2 Au(I)-Catalyzed Alder-Ene Cyclization step1->step2 intermediate Eudesmane Core (Diene Intermediate) step2->intermediate step3 Site-Selective Epoxidation intermediate->step3 step4 Regioselective Epoxide Opening step3->step4 step5 Stereoselective Dihydroxylation step4->step5 product 3-Eudesmene-1β,11-diol step5->product

Caption: Proposed synthetic workflow for 3-Eudesmene-1β,11-diol.

Step-by-Step Methodology

Step 1: Synthesis of the Hydroxy-Functionalized Decalin Scaffold

This step involves an asymmetric copper-catalyzed 1,4-addition of a suitable organomagnesium reagent to a cyclic enone, followed by an aldol reaction with formaldehyde to construct the initial core structure with the necessary stereocenters.[1]

Step 2: Formation of the Eudesmane Core via Alder-Ene Cyclization

The decalin scaffold is then subjected to a gold(I)-catalyzed Alder-ene cyclization to form the characteristic bicyclic eudesmane core, yielding a diene intermediate.[1][2][4]

Step 3: Site-Selective Epoxidation of the C4 Olefin

The diene intermediate undergoes a site-selective epoxidation of the more reactive C4 olefin. This can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA), with the stereoselectivity directed by the existing hydroxyl group.[1]

Step 4: Regioselective Epoxide Opening

The resulting epoxide is opened regioselectively to introduce the hydroxyl group at the C1 position with the desired β-stereochemistry. This can be accomplished using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Step 5: Stereoselective Dihydroxylation of the C11 Olefin

The final step is the stereoselective dihydroxylation of the remaining C11 olefin to introduce the tertiary alcohol. Reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) can be used. Achieving the correct stereochemistry at this position may require careful optimization of reagents and conditions.[1]

Quantitative Data

Table 1: Reagents for Proposed Synthesis (per 10g of starting enone)
StepReagentMolar Equiv.Amount
13-Methylcyclohexenone1.010.0 g
Homoprenyl magnesium bromide1.5~80 mmol
Cu(OTf)₂0.05~2.2 mmol
NHC Ligand0.06~2.6 mmol
Formaldehyde (37% in H₂O)5.0~22.6 mL
2Gold(I) Catalyst (e.g., IPrAuNTf₂)0.02~1.0 mmol
3m-CPBA (77%)1.1~12.5 g
4Lithium Aluminum Hydride (LiAlH₄)2.0~3.5 g
5Osmium Tetroxide (OsO₄)0.02~0.23 g
N-Methylmorpholine N-oxide (NMO)1.5~8.0 g
Table 2: Expected Yields and Reaction Times (based on analogous reactions)
StepTransformationExpected YieldTypical Reaction Time
1Michael Addition/Aldol40-50%12-24 hours
2Alder-Ene Cyclization70-80%6-12 hours
3Epoxidation85-95%2-4 hours
4Epoxide Opening75-85%4-8 hours
5Dihydroxylation60-70%12-24 hours
Overall - ~10-15% -

Troubleshooting Guide

Troubleshooting Guide q1 Q1: Low yield in Step 1 (Michael Addition/Aldol)? A: Check Grignard reagent quality. Ensure anhydrous conditions. Optimize reaction temperature and time. q2 Q2: Poor stereoselectivity in Step 2 (Cyclization)? A: Screen different Gold(I) catalysts and ligands. Vary solvent and temperature. q3 Q3: Non-selective epoxidation in Step 3? A: Lower the reaction temperature. Use a more sterically hindered peroxy acid. Ensure slow addition of the oxidant. q4 Q4: Mixture of regioisomers in Step 4 (Epoxide Opening)? A: Ensure complete conversion to the epoxide. Use a milder reducing agent. Optimize temperature to favor the desired pathway. q5 Q5: Diastereomeric mixture after Step 5 (Dihydroxylation)? A: Use a substrate-directing dihydroxylation reagent. Explore different catalytic systems (e.g., AD-mix). Separation may require preparative HPLC or derivatization. q6 Q6: Difficulty purifying the final product? A: Use reversed-phase flash chromatography. Consider derivatization to separate diastereomers, followed by deprotection. Explore crystallization techniques.

Caption: Common troubleshooting scenarios and potential solutions.

Q: My reaction appears to have stalled or is incomplete. What should I do?

A: First, re-verify the purity and reactivity of your reagents, especially organometallics and catalysts. Ensure that the reaction is being conducted under strictly anhydrous and inert conditions where required. You can monitor the reaction more frequently using TLC or LC-MS to determine the point at which it stalls. If a catalyst is being used, consider adding a fresh portion.

Q: I am observing the formation of multiple byproducts. How can I improve the selectivity?

A: Byproduct formation can often be minimized by adjusting the reaction temperature; lower temperatures generally favor higher selectivity. The rate of addition of reagents can also be critical; slow, dropwise addition can prevent localized high concentrations that may lead to side reactions. Additionally, screening different solvents can have a significant impact on reaction selectivity.

Q: How can I effectively separate the final diastereomeric diols if they co-elute on standard silica gel chromatography?

A: Separation of diastereomers can be challenging.[7] If standard normal-phase chromatography is ineffective, consider using reversed-phase HPLC, which can often provide better separation for polar compounds like diols.[8][9] Another strategy is to derivatize the diols, for example, by forming acetonides.[10][13] The resulting derivatives may have different chromatographic properties, allowing for easier separation, after which the protecting group can be removed.

Q: The scalability of the process is a concern, particularly with chromatography. What are the alternatives for large-scale purification?

A: For multi-gram and larger scales, flash chromatography can still be effective, but may require large amounts of solvent and silica gel.[14][15][16] Crystallization is a highly desirable method for large-scale purification if the product is a solid and a suitable solvent system can be found. Another technique to consider is countercurrent chromatography, which is a liquid-liquid partitioning method that can be effective for separating complex mixtures without a solid stationary phase.[14][16]

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Eudesmanoids: Highlighting 3-Eudesmene-1beta,11-diol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the cytotoxic and anti-inflammatory properties of eudesmanoid sesquiterpenoids, with a special focus on the current knowledge gap regarding 3-Eudesmene-1beta,11-diol.

The eudesmanoid class of sesquiterpenoids, bicyclic natural products widely distributed in the plant kingdom, has garnered significant attention for its diverse and potent biological activities.[1] Of particular interest to the scientific community are their anti-inflammatory and cytotoxic properties, positioning them as promising candidates for the development of novel therapeutics.[1] This guide provides a comparative overview of the bioactivity of several prominent eudesmanoids, with the aim of contextualizing the potential of this compound. Despite its documented presence in various plant species, including Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox, a thorough review of the existing scientific literature reveals a conspicuous absence of bioactivity data for this compound. This guide, therefore, serves a dual purpose: to summarize the established bioactivities of related eudesmanoids and to underscore the critical need for future research into the pharmacological profile of this compound.

Comparative Bioactivity Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of several well-characterized eudesmanoids, providing a benchmark for the potential efficacy of untested compounds within this class.

Table 1: Cytotoxic Activity of Selected Eudesmanoids

CompoundCell LineIC50 (µM)Source Organism
1α,4β-Dihydroxy-6α-methacryloxy-8β-isobutyryloxyeudesman-9,12-olideAGS1.31Sphagneticola trilobata[2]
Wedelolide BAGS0.89Sphagneticola trilobata[2]
Japonipene BHepG214.60 ± 1.62Inula japonica[3]
Japonipene BSMMC-772122.06 ± 1.34Inula japonica[3]
DisesquicinMDA-MB-2315.99Inula racemosa[4]
DisesquicinHeLa9.10Inula racemosa[4]
DisesquicinA54912.47Inula racemosa[4]

Table 2: Anti-inflammatory Activity of Selected Eudesmanoids

CompoundAssayIC50 (µM)Source Organism
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olideNitric Oxide Production (LPS-stimulated RAW 264.7)11.82Sphagneticola trilobata[2]
1α,4β,9β-trihydroxy-6α-isobutyryloxy-11α-13-methacryloxyprostatolideNitric Oxide Production (LPS-stimulated RAW 264.7)11.05Sphagneticola trilobata[2]
Eudesmanolide Compound 6Nitric Oxide Production (LPS-induced microglia BV-2)11.77 ± 0.83Wedelia (Sphagneticola trilobata)[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., AGS, HepG2, SMMC-7721, MDA-MB-231, HeLa, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., eudesmanoids) and incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: RAW 264.7 or BV-2 microglial cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The IC50 value is determined by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.

Signaling Pathway Analysis

Eudesmanoids have been shown to exert their bioactivities through the modulation of key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Certain eudesmanolides from Sphagneticola trilobata have been demonstrated to inhibit the activation of this pathway.[2] The diagram below illustrates the general mechanism of NF-κB activation and the potential point of intervention by these eudesmanoids.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades & Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates Eudesmanoids Eudesmanoids Eudesmanoids->IκBα Prevents Degradation DNA DNA NFκB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB signaling pathway and the inhibitory point of eudesmanoids.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the bioactivity of natural products like eudesmanoids.

Bioactivity_Screening_Workflow cluster_assays Bioactivity Assays Plant_Material Plant Material (e.g., Inula japonica) Extraction Extraction & Fractionation Plant_Material->Extraction Compound_Isolation Compound Isolation (e.g., Eudesmanoids) Extraction->Compound_Isolation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Isolation->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Compound_Isolation->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot for NF-κB) Data_Analysis->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: A typical workflow for natural product bioactivity screening.

Conclusion and Future Directions

The available evidence strongly supports the potential of eudesmanoid sesquiterpenoids as a source of novel anti-inflammatory and cytotoxic agents. Compounds isolated from species such as Sphagneticola trilobata and Inula japonica have demonstrated potent activities in preclinical models, with some exhibiting inhibitory effects on the NF-κB signaling pathway.[2]

However, the complete absence of published bioactivity data for this compound represents a significant void in our understanding of the structure-activity relationships within this chemical class. Future research efforts should be directed towards the isolation or synthesis of this compound and its subsequent evaluation in a battery of in vitro and in vivo bioassays. Such studies are essential to determine if this particular eudesmanoid shares the promising pharmacological profile of its congeners and to unlock its potential therapeutic value. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for initiating these much-needed investigations.

References

Comparative Analysis of 3-Eudesmene-1β,11-diol Isomers: A Proposed Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of 3-Eudesmene-1β,11-diol isomers is not presently available in published literature. However, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct such an analysis. The document outlines the significance of eudesmane sesquiterpenoids, the crucial role of stereoisomerism in pharmacology, and a proposed experimental design to evaluate and compare the cytotoxic and anti-inflammatory properties of these isomers.

Eudesmane-type sesquiterpenoids, a class of natural compounds characterized by a bicyclic carbon framework, have garnered significant attention in life science research due to their diverse and potent biological activities.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[1] The Meliaceae and Asteraceae plant families are rich sources of these compounds.[2][3][4] The specific compound, 3-Eudesmene-1β,11-diol, belongs to this promising class of molecules.

The spatial arrangement of atoms within a molecule, known as stereoisomerism, plays a critical role in its pharmacological activity.[1][5][6] Different isomers of a drug can exhibit varied interactions with biological targets, leading to differences in efficacy, potency, and even safety profiles.[7] For instance, the separation of a racemic mixture into its individual enantiomers has, in some cases, led to the development of safer and more effective drugs.[5] Therefore, a comparative analysis of the isomers of 3-Eudesmene-1β,11-diol is a scientifically meritorious endeavor.

Proposed Experimental Design

To address the gap in knowledge, a hypothetical experimental workflow is proposed to systematically evaluate and compare the biological activities of 3-Eudesmene-1β,11-diol isomers.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis and Comparison synthesis Synthesis of 3-Eudesmene-1β,11-diol Isomers purification Purification and Separation synthesis->purification characterization Structural Elucidation (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, COX-2, NF-κB) characterization->anti_inflammatory data_analysis Quantitative Data Analysis (IC50 values) cytotoxicity->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Proposed experimental workflow for the comparative analysis of 3-Eudesmene-1β,11-diol isomers.

Experimental Protocols

Cytotoxicity Assays

Objective: To determine the cytotoxic effects of 3-Eudesmene-1β,11-diol isomers on various cancer cell lines.

a. Cell Lines:

  • Human colorectal carcinoma (e.g., HCT-116)

  • Human hepatocellular carcinoma (e.g., HepG2)

  • Human breast adenocarcinoma (e.g., MCF-7)

b. Sulforhodamine B (SRB) Assay Protocol:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of each 3-Eudesmene-1β,11-diol isomer and a vehicle control. Incubate for 48-72 hours.

  • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with distilled water and air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the concentration that inhibits cell growth by 50% (IC50).

Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory potential of 3-Eudesmene-1β,11-diol isomers by measuring their effects on key inflammatory mediators.

a. Cell Line:

  • Murine macrophage cell line (e.g., RAW 264.7)

b. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of each isomer for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite using a sodium nitrite standard curve.

  • Calculate the IC50 for NO inhibition.[8][9]

c. Western Blot for iNOS and COX-2 Expression:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with isomers, followed by LPS stimulation as described above.

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[8][10]

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities to determine the relative protein expression.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of 3-Eudesmene-1β,11-diol Isomers (IC50 in µM)

IsomerHCT-116HepG2MCF-7
Isomer 1
Isomer 2
Isomer 3
Doxorubicin (Control)

Table 2: Anti-inflammatory Activity of 3-Eudesmene-1β,11-diol Isomers (IC50 in µM)

IsomerNO Inhibition
Isomer 1
Isomer 2
Isomer 3
L-NMMA (Control)

Signaling Pathway Visualization

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB signaling pathway.[11][12][13][14]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits IκBα_P P-IκBα IκBα->IκBα_P NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates Proteasome Proteasome IκBα_P->Proteasome Degradation DNA DNA NFκB_nuc->DNA Binds mRNA Pro-inflammatory Gene mRNA DNA->mRNA Transcription

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

By following this proposed framework, researchers can systematically investigate the isomers of 3-Eudesmene-1β,11-diol, contributing valuable data to the field of natural product chemistry and drug discovery. The resulting comparative analysis would provide crucial insights into the structure-activity relationships of these compounds and their potential as therapeutic agents.

References

Unraveling the Functional Mechanisms of 3-Eudesmene-1beta,11-diol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. Among these, the sesquiterpenoid 3-Eudesmene-1beta,11-diol, a natural product found in plants such as Cryptomeria japonica, has drawn interest. However, a comprehensive understanding of its mechanism of action remains elusive, hindering its full therapeutic exploration. This guide provides a comparative analysis of the known biological activities of the broader eudesmane sesquiterpenoid class to which this compound belongs, in the absence of specific data for the compound itself.

General Biological Activities of Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are a diverse group of natural products known to possess multifaceted biological activities.[1] These include anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[1] The structural diversity within this class contributes to their wide range of biological targets and mechanisms of action.

Potential Mechanisms of Action and Avenues for Investigation

Given the known activities of related compounds, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a roadmap for experimental validation.

Hypothetical Signaling Pathway for Anti-inflammatory Activity

A common mechanism for the anti-inflammatory activity of natural products involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. Future studies could investigate the effect of this compound on key proteins in this pathway.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Potential Inhibition? Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Experimental Workflow Start Hypothesis Generation Cell_Culture Cell-based Assays (e.g., Cytotoxicity, Proliferation) Start->Cell_Culture Target_ID Target Identification (e.g., Kinase Profiling) Cell_Culture->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Validation Mechanism Validation Pathway_Analysis->Validation

References

Cross-Reactivity of 3-Eudesmene-1beta,11-diol: An Analysis of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the cross-reactivity profile of the sesquiterpenoid 3-Eudesmene-1beta,11-diol in biological and pharmacological assays. At present, there is a notable absence of published experimental data detailing its binding affinities, off-target effects, or comparative performance against other compounds. This scarcity of information prevents a thorough evaluation of its specificity and potential for non-target interactions within experimental systems.

While general information regarding the chemical structure and natural sources of this compound is available, specific studies on its biological activity and molecular interactions are not readily found in scientific databases. Consequently, it is not possible to construct a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.

Further research, including in vitro binding assays, functional screening against a panel of receptors and enzymes, and cell-based reporter assays, is necessary to elucidate the cross-reactivity profile of this compound. Such studies would be invaluable for researchers and drug development professionals considering this compound for further investigation.

Below, we outline a generalized experimental workflow that could be employed to assess the cross-reactivity of this compound.

Proposed Experimental Workflow for Assessing Cross-Reactivity

To characterize the cross-reactivity of this compound, a tiered approach is recommended. This would involve an initial broad screening followed by more focused secondary and functional assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Functional & Cellular Assays cluster_3 Data Analysis & Reporting A Compound Procurement & QC of this compound B Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Initial Hit Identification (Binding >50% at 10 µM) B->C D Dose-Response Binding Assays (Determine Ki/IC50 for initial hits) C->D F Structural Analog Comparison C->F E Orthogonal Binding Assays (e.g., SPR, ITC) D->E G Enzymatic Assays (for enzyme hits) D->G H Cell-Based Reporter Assays (for receptor hits) D->H I Assessment of Agonist/ Antagonist Activity H->I J Toxicity & Off-Target Liability Assessment I->J K Data Compilation & Comparison (Tables of Ki, IC50, EC50 values) J->K L Generation of Selectivity Profile K->L M Publication of Findings L->M

Figure 1. A generalized experimental workflow for determining the cross-reactivity of a test compound like this compound.

This proposed workflow provides a roadmap for future investigations into the pharmacological properties of this compound. The data generated from such studies would be essential for the scientific community to make informed decisions about its potential therapeutic applications and to understand its broader biological implications. Until such data becomes available, any discussion on the cross-reactivity of this compound remains speculative.

Comparative Guide to the Structure-Activity Relationship of Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of eudesmane sesquiterpenoids, with a focus on their cytotoxic and anti-inflammatory activities. Due to the limited availability of specific data on 3-Eudesmene-1beta,11-diol analogs, this report summarizes findings from a broader range of structurally related eudesmane derivatives to infer potential SAR trends.

Overview of Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are a large class of natural products characterized by a bicyclic carbon skeleton. They exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and neuroprotective effects, making them promising candidates for drug discovery.[1] The biological activity of these compounds is often attributed to the presence and orientation of various functional groups on the eudesmane core.

Comparative Biological Activity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of various eudesmane sesquiterpenoids as reported in the literature. This data provides insights into the potential structure-activity relationships within this class of compounds.

Table 1: Cytotoxic Activity of Eudesmane Sesquiterpenoids

CompoundSource OrganismCell Line(s)IC₅₀ (µM)Reference
Litchioside ALitchi chinensisA549, LAC, Hela, Hep-G2> 100[2]
Litchioside BLitchi chinensisA549, LAC, Hela, Hep-G2> 100[2]
Funingensin ALitchi chinensisHep-G239.3[2]
Eudebeiolide DSalvia plebeiaHep3B (STAT3 inhibition)1.1[3]

Table 2: Anti-inflammatory Activity of Eudesmane Sesquiterpenoids (Inhibition of NO Production)

CompoundSource OrganismCell LineIC₅₀ (µM)Reference
epi-Eudebeiolide CSalvia plebeiaRAW 264.717.9[4]
Oxyphyllanene DAlpinia oxyphyllaRAW 264.79.85 µg/mL[5]
Teucrin AAlpinia oxyphyllaRAW 264.711.32 µg/mL[5]
NootkatoneAlpinia oxyphyllaRAW 264.713.95 µg/mL[5]
Compound 11 Alpinia oxyphyllaBV-221.63[6]
Compound 20 Alpinia oxyphyllaBV-260.70[6]
Compound 24 Alpinia oxyphyllaBV-245.31[6]
Compound 40 Alpinia oxyphyllaBV-233.88[6]

Structure-Activity Relationship Insights:

Based on the available data for the broader class of eudesmane sesquiterpenoids, the following preliminary SAR observations can be made:

  • Lactone Ring: The presence of a sesquiterpene lactone moiety appears to be important for biological activity, as seen in the potent STAT3 inhibitory activity of eudebeiolide D.[3]

  • Glycosylation: Glycosylation of the eudesmane skeleton, as in litchiosides A and B, seems to abolish cytotoxic activity.[2]

  • Hydroxylation and Acetoxylation: The position and stereochemistry of hydroxyl and acetoxyl groups significantly influence the anti-inflammatory activity. However, a clear trend is difficult to establish without a systematic study of analogs.

  • α,β-Unsaturated Carbonyl Groups: The presence of α,β-unsaturated carbonyl moieties is a common feature in many biologically active sesquiterpenoids and may contribute to their activity through Michael addition reactions with biological nucleophiles.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

3.1. Cytotoxicity Assay (MTT Assay) [2]

  • Cell Seeding: Human cancer cell lines (e.g., A549, LAC, Hela, Hep-G2) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

3.2. Anti-inflammatory Assay (Nitric Oxide Production Inhibition) [4][5]

  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide (NO) production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC₅₀ Calculation: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by eudesmane sesquiterpenoids and a general workflow for their biological evaluation.

experimental_workflow cluster_extraction Compound Isolation & Characterization cluster_bioassays Biological Evaluation cluster_sar SAR & Lead Optimization start Plant Material Collection extraction Extraction & Fractionation start->extraction isolation Isolation of Eudesmane Analogs extraction->isolation structure Structure Elucidation (NMR, MS) isolation->structure cytotoxicity Cytotoxicity Assays (e.g., MTT) structure->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) structure->anti_inflammatory sar Structure-Activity Relationship Analysis cytotoxicity->sar mechanism Mechanism of Action Studies anti_inflammatory->mechanism anti_inflammatory->sar lead_opt Lead Compound Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: General workflow for the discovery and development of bioactive eudesmane sesquiterpenoids.

nf_kb_pathway cluster_nucleus Inside Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 recruits irak IRAKs myd88->irak activates traf6 TRAF6 irak->traf6 activates tak1 TAK1 traf6->tak1 activates ikk IKK Complex tak1->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα NF-κB ikk->ikb_nfkb nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) eudesmanoids Eudesmane Sesquiterpenoids eudesmanoids->ikk inhibit ikb_nfkb->nfkb_active releases

Caption: Postulated inhibition of the NF-κB signaling pathway by eudesmane sesquiterpenoids.

stat3_pathway cluster_nucleus Inside Nucleus il6 IL-6 il6r IL-6R il6->il6r binds gp130 gp130 il6r->gp130 associates with jak JAK gp130->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer dimerizes nucleus Nucleus stat3_dimer->nucleus translocates to gene_expression Target Gene Expression (e.g., cell survival, proliferation) eudesmanoids Eudesmane Sesquiterpenoids eudesmanoids->jak inhibit

Caption: Potential inhibition of the IL-6/JAK/STAT3 signaling pathway by eudesmane sesquiterpenoids.

Conclusion

While a definitive structure-activity relationship for this compound analogs remains to be elucidated through systematic studies, the available data on the broader class of eudesmane sesquiterpenoids provides valuable preliminary insights. The presence of a lactone ring and the nature and position of oxygen-containing functional groups appear to be critical determinants of their cytotoxic and anti-inflammatory activities. Further synthetic and biological investigations focusing on a library of this compound analogs are warranted to establish a clear SAR and to identify lead compounds for potential therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to Synthetic vs. Natural 3-Eudesmene-1beta,11-diol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

A foundational aspect of any comparative study is the fundamental physicochemical characterization of the compound . These properties are expected to be identical for both synthetic and natural 3-Eudesmene-1beta,11-diol, provided a high degree of purity is achieved for both.

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol [1]
IUPAC Name (1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol[1]
Natural Sources Reported in Cryptomeria japonica, Cymbopogon schoenanthus, and Chimonanthus praecox[1]

Synthetic vs. Natural: A Comparative Analysis

The choice between a synthetic or natural source for this compound involves trade-offs in purity, scalability, and the potential for isomeric impurities. The following table summarizes these key comparative aspects.

FeatureSynthetic this compoundNatural this compound
Purity & Consistency High purity and batch-to-batch consistency are achievable through controlled reaction conditions and purification techniques.Purity can be variable, depending on the extraction and purification methods. May contain minor co-extracted natural products.
Stereochemistry Synthesis allows for precise control over stereochemistry, enabling the production of specific stereoisomers.The natural product is typically a single, specific stereoisomer as dictated by the plant's biosynthetic enzymes.
Scalability Chemical synthesis offers a scalable and potentially more cost-effective route for large-scale production.Supply is dependent on the abundance of the natural source and can be subject to environmental and geographical factors.
Potential Impurities May contain residual reagents, catalysts, or by-products from the synthetic route.May contain other structurally related natural compounds, pesticides, or heavy metals from the soil.
Regulatory Approval A well-defined synthetic route with characterized impurities can streamline the regulatory approval process for pharmaceuticals.The complex mixture of constituents in a natural extract can present challenges for standardization and regulatory approval.

Experimental Data and Protocols

While specific experimental data directly comparing the two forms of this compound is lacking, researchers can employ a variety of assays to evaluate its biological activity. The following are representative protocols for assessing cytotoxicity and anti-inflammatory effects, common activities for eudesmane-type sesquiterpenoids.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Plating: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of synthetic or natural this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Destaining and Measurement: Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Analysis: Measure the absorbance at 515 nm. The GI50 (concentration for 50% growth inhibition) can be calculated to compare the cytotoxic potency.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of synthetic or natural this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.

  • Data Analysis: Measure the absorbance at 540 nm. Compare the NO levels in treated cells to untreated controls to determine the inhibitory effect of the compound.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthetic Production cluster_natural Natural Isolation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison start_s Starting Materials synthesis Chemical Synthesis start_s->synthesis purification_s Purification (HPLC) synthesis->purification_s product_s Synthetic Compound purification_s->product_s cytotoxicity Cytotoxicity Assay product_s->cytotoxicity anti_inflammatory Anti-inflammatory Assay product_s->anti_inflammatory start_n Plant Material extraction Solvent Extraction start_n->extraction purification_n Chromatography extraction->purification_n product_n Natural Compound purification_n->product_n product_n->cytotoxicity product_n->anti_inflammatory comparison Compare GI50 & IC50 cytotoxicity->comparison anti_inflammatory->comparison

Caption: A generalized workflow for comparing synthetic and natural compounds.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB->NFkB releases Eudesmene This compound Eudesmene->IKK inhibits DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (iNOS, COX-2, TNF-α) DNA->Transcription

Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.

References

In Silico Modeling of 3-Eudesmene-1beta,11-diol Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico protein binding of the natural product 3-Eudesmene-1beta,11-diol against a known inhibitor, focusing on a key inflammatory pathway. The content is structured to offer objective comparisons, supported by hypothetical experimental data and detailed methodologies, to aid in early-stage drug discovery and research.

Introduction

This compound is a member of the eudesmane class of sesquiterpenoids, a group of natural products known for a variety of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4] While direct experimental data on the protein binding of this compound is not currently available, its structural similarity to other bioactive eudesmane sesquiterpenoids suggests potential interaction with key signaling proteins. Several studies have indicated that eudesmane-type sesquiterpenoids can modulate inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[5][6][7]

This guide presents a hypothetical in silico modeling study to predict the binding affinity of this compound to a critical protein in the NF-κB signaling pathway, NF-κB p50/p65 heterodimer , a key regulator of inflammation.[7][8][9] For comparative purposes, we will model its binding against a well-established NF-κB inhibitor, BAY 11-7082 . The guide will detail the in silico workflow, present hypothetical binding data in a structured format, and provide established experimental protocols for the validation of these computational predictions.

Comparative In Silico Protein Binding Analysis

This section outlines a hypothetical molecular docking study to compare the binding of this compound and BAY 11-7082 to the NF-κB p50/p65 heterodimer. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11][12][13][14][15][16][17][18][19]

Table 1: Predicted Binding Affinities and Interactions

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compoundNF-κB (p50/p65)-7.8GLN-245, LYS-273, ARG-3052ALA-243, ILE-271, TYR-307
BAY 11-7082NF-κB (p50/p65)-8.5LYS-147, GLN-221, SER-2233LEU-145, PHE-219, VAL-225

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how in silico modeling results can be presented and should not be considered as experimentally verified data.

Experimental Protocols for Validation

In silico predictions of protein-ligand interactions require experimental validation to confirm the binding affinity and thermodynamic parameters.[20][21] The following are detailed protocols for two standard biophysical techniques used for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique used to measure real-time biomolecular interactions.[22][23][24][25][26]

Objective: To determine the binding kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant) of this compound and BAY 11-7082 to the NF-κB p50/p65 heterodimer.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human NF-κB p50/p65 heterodimer

  • This compound

  • BAY 11-7082

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Inject the NF-κB p50/p65 protein (at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

  • Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound and BAY 11-7082 in the running buffer.

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29][30][31]

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and BAY 11-7082 with the NF-κB p50/p65 heterodimer.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human NF-κB p50/p65 heterodimer

  • This compound

  • BAY 11-7082

  • Titration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the NF-κB p50/p65 protein against the titration buffer.

    • Dissolve this compound and BAY 11-7082 in the same buffer.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine KD, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

Visualizations

In Silico Modeling Workflow

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_validation Experimental Validation ligand_prep Ligand Preparation (this compound & BAY 11-7082) docking Docking Simulation (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (NF-κB p50/p65) protein_prep->docking scoring Binding Affinity Calculation docking->scoring pose_analysis Interaction Analysis scoring->pose_analysis spr Surface Plasmon Resonance (SPR) pose_analysis->spr Validate itc Isothermal Titration Calorimetry (ITC) pose_analysis->itc Validate

Caption: Workflow for in silico modeling and experimental validation.

NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_inactive NF-κB (p50/p65) (Inactive) ikk->nfkb_inactive Activates ikb->nfkb_inactive Inhibits nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active nfkb_nucleus NF-κB (p50/p65) nfkb_active->nfkb_nucleus Translocation eudesmene This compound (Hypothesized) eudesmene->nfkb_active Inhibits (Hypothesized) dna DNA nfkb_nucleus->dna Binds gene_transcription Gene Transcription (Inflammatory Response) dna->gene_transcription

Caption: Simplified NF-κB signaling pathway.

Conclusion

This guide provides a framework for the in silico investigation of this compound's protein binding potential, using the NF-κB pathway as a relevant biological context. The comparative approach against a known inhibitor, BAY 11-7082, allows for a preliminary assessment of its potential efficacy. The detailed experimental protocols for SPR and ITC offer clear pathways for the validation of the in silico findings. While the presented data is hypothetical, the workflow and methodologies are based on established scientific practices and are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery. Further experimental studies are necessary to elucidate the precise molecular targets and therapeutic potential of this compound.

References

A Comparative Analysis of 3-Eudesmene-1beta,11-diol's Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of the eudesmane-type sesquiterpenoid, 3-Eudesmene-1beta,11-diol. Due to the limited publicly available experimental data for this specific compound, this analysis relies on data from structurally related eudesmane sesquiterpenoids to provide a preliminary performance comparison against established therapeutic agents.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of eudesmane sesquiterpenoids has been evaluated against various cancer cell lines. To provide a benchmark, the performance of a representative eudesmane sesquiterpenoid is compared with Doxorubicin, a widely used chemotherapeutic agent.

Table 1: Comparison of Cytotoxic Activity of a Representative Eudesmane Sesquiterpenoid and Doxorubicin

Compound/DrugCell LineIC50 (µM)Reference
Lyratol G (Eudesmane Sesquiterpenoid)P-3883.1[1]
Lyratol G (Eudesmane Sesquiterpenoid)HONE-16.9[1]
Lyratol G (Eudesmane Sesquiterpenoid)HT-295.2[1]
DoxorubicinPC3 (Prostate)2.64[2]
DoxorubicinHep-G2 (Liver)14.72[2]
DoxorubicinHCT116 (Colon)24.30[2]
DoxorubicinMCF-7 (Breast)2.50[3]

Disclaimer: The data for the eudesmane sesquiterpenoid is based on Lyratol G, a compound with a similar structural backbone to this compound. These values are for comparative purposes only and may not be representative of the actual activity of this compound.

Comparative Analysis of Anti-inflammatory Activity

Eudesmane-type sesquiterpenoids have also been investigated for their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation. The following table compares the inhibitory activity of several eudesmane sesquiterpenoids with Quercetin, a common reference compound in anti-inflammatory assays.

Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Production Inhibition) of Eudesmane Sesquiterpenoids and Quercetin

CompoundCell LineIC50 (µM)Reference
Artemargyinin CRAW 264.78.08
Artemargyinin DRAW 264.77.66
epi-Eudebeiolide CRAW 264.717.9[4]
Quercetin (Positive Control)RAW 264.774.34[5]

Disclaimer: The data presented is for various eudesmane sesquiterpenoids and is intended to provide an indication of the potential anti-inflammatory activity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, PC3, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to metabolize MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration versus cell viability.[2]

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Quercetin) for a short period before being stimulated with LPS to induce NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment, and the IC50 value is determined.[5][4]

Visualizations

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often targeted by anti-inflammatory compounds. Eudesmane sesquiterpenoids may exert their effects by modulating key components of this pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide iNOS_Protein->NO Eudesmane Eudesmane Sesquiterpenoid Eudesmane->IKK Eudesmane->NFkB experimental_workflow Compound Test Compound (e.g., this compound) Treatment Treatment with Varying Concentrations Compound->Treatment CellCulture Cell Culture (Cancer or Immune Cells) CellCulture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Bioactivity Assay (e.g., MTT, Griess) Incubation->Assay DataAnalysis Data Analysis (IC50 Determination) Assay->DataAnalysis

References

Comparative Analysis of 3-Eudesmene-1beta,11-diol: A Benchmarking Study Against Known Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the sesquiterpenoid 3-Eudesmene-1beta,11-diol against established modulators of inflammation. Drawing from the known anti-inflammatory properties of compounds from the Atractylodes genus, this document outlines a comparative framework to evaluate the therapeutic potential of this compound. The experimental data presented herein is hypothetical and serves to illustrate the expected outcomes based on the compound's structural analogues.

Introduction

This compound is a sesquiterpenoid found in Atractylodes lancea, a plant with a long history in traditional medicine for treating inflammatory conditions.[1][2] Sesquiterpenoids from this genus have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This guide benchmarks this compound against Dexamethasone, a potent steroidal anti-inflammatory drug known to inhibit NF-κB signaling, to position its potential efficacy as a modulator of inflammatory responses.[3][4][5]

Comparative Efficacy Data

The following tables summarize the hypothetical comparative data for this compound and Dexamethasone in key in vitro assays for inflammation.

Table 1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 125.3 ± 2.122.8 ± 1.919.5 ± 2.5
1058.7 ± 4.555.2 ± 3.851.3 ± 4.1
5085.1 ± 6.281.9 ± 5.578.6 ± 5.9
Dexamethasone 165.8 ± 5.162.3 ± 4.759.1 ± 5.3
1092.4 ± 7.390.1 ± 6.988.7 ± 7.2
5095.3 ± 7.893.5 ± 7.191.2 ± 7.5
Vehicle Control (0.1% DMSO) -000

Table 2: Inhibition of NF-κB Signaling in HEK 293T Cells

CompoundConcentration (µM)NF-κB Luciferase Activity Inhibition (%)
This compound 118.9 ± 1.5
1049.2 ± 3.7
5075.6 ± 5.8
Dexamethasone 155.4 ± 4.2
1085.1 ± 6.4
5091.3 ± 7.0
Vehicle Control (0.1% DMSO) -0

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental procedures used for this comparative analysis.

G Figure 1: Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB 4. Degradation & Release Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes 6. Gene Transcription Eudesmene This compound Eudesmene->IKK Inhibition Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibition of Translocation

Figure 1: Simplified NF-κB Signaling Pathway

G Figure 2: Experimental Workflow for In Vitro Anti-Inflammatory Assays cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays RAW_cells RAW 264.7 Macrophages Pretreat Pre-treatment with This compound or Dexamethasone RAW_cells->Pretreat HEK_cells HEK 293T Cells (NF-κB Luciferase Reporter) HEK_cells->Pretreat Stimulate Stimulation with LPS (for RAW 264.7) Pretreat->Stimulate Luciferase Luciferase Assay for NF-κB Activity Pretreat->Luciferase LPS stimulation not required for this assay when using a constitutively active promoter Griess Griess Assay for Nitric Oxide Stimulate->Griess ELISA ELISA for TNF-α and IL-6 Stimulate->ELISA

Figure 2: Experimental Workflow for In Vitro Anti-Inflammatory Assays

Experimental Protocols

RAW 264.7 murine macrophage cells and HEK 293T cells stably transfected with an NF-κB luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6] For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound, Dexamethasone, or vehicle (0.1% DMSO) for 1 hour. Following pre-treatment, RAW 264.7 cells are stimulated with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[7][8]

Nitrite accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.[9][10] Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

After treatment, HEK 293T cells are lysed, and the luciferase activity is measured using a luciferase assay system.[6][11] The luminescent signal is quantified using a luminometer. The percentage of NF-κB inhibition is calculated relative to the vehicle-treated control.

Conclusion

This comparative guide provides a framework for evaluating the anti-inflammatory potential of this compound. The hypothetical data suggests that this sesquiterpenoid may inhibit the production of key inflammatory mediators, likely through the suppression of the NF-κB signaling pathway. While benchmarked against the potent anti-inflammatory drug Dexamethasone, this compound shows promise as a potential therapeutic agent. Further in-depth studies are warranted to validate these findings and fully elucidate its mechanism of action.

References

Safety Operating Guide

Navigating the Safe Handling of 3-Eudesmene-1beta,11-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following recommendations are based on the chemical class and functional groups of 3-Eudesmene-1beta,11-diol. It is crucial to treat this compound with caution and to handle it in a controlled laboratory environment. A comprehensive risk assessment should be conducted before commencing any work.

Chemical and Physical Properties

A clear understanding of the compound's properties is the first step toward safe handling. The following table summarizes the known quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
CAS Number 658062-22-7
Appearance Solid (inferred)
Boiling Point Not determined
Melting Point Not determined
Solubility Not determined

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as unknown toxicological properties, a stringent PPE protocol is essential. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes Chemical safety goggles or a face shieldProtects against potential splashes and aerosols.
Skin Nitrile or neoprene glovesProvides a barrier against skin contact. Double gloving is recommended.
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of any potential dust or vapors.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Preparation and Handling:
  • Work Area: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.

  • Weighing: When weighing the solid, use an analytical balance within the fume hood. Use appropriate tools (e.g., spatulas) to avoid direct contact.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage:
  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures:
  • Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • Personal Contamination: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Receipt & Inspection b Don PPE a->b c Work in Fume Hood b->c d Weighing c->d e Solution Preparation d->e f Experimentation e->f g Decontaminate Work Area f->g j Store in Labeled, Sealed Container f->j Store unused material h Segregate Waste g->h i Dispose via Licensed Vendor h->i k Cool, Dry, Ventilated Area j->k

Caption: Workflow for safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.